ELQ-598
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H23ClF3NO6 |
|---|---|
分子量 |
561.9 g/mol |
IUPAC 名称 |
[6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate |
InChI |
InChI=1S/C28H23ClF3NO6/c1-4-36-27(34)38-15-37-26-21-13-22(29)24(35-3)14-23(21)33-16(2)25(26)19-7-5-17(6-8-19)18-9-11-20(12-10-18)39-28(30,31)32/h5-14H,4,15H2,1-3H3 |
InChI 键 |
ZRIMNUQKMLHYFT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OCOC1=C(C(=NC2=CC(=C(C=C21)Cl)OC)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of ELQ-598 in Plasmodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELQ-598 is a promising next-generation antimalarial prodrug designed to overcome challenges of potency and drug resistance. Its active metabolite, ELQ-596, is a potent inhibitor of the Plasmodium mitochondrial electron transport chain, a critical pathway for parasite survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, inhibitory activity, and the basis of potential resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field of antimalarial drug development.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a validated and highly attractive target for therapeutic intervention. This compound, a prodrug of the potent 4(1H)-quinolone ELQ-596, represents a significant advancement in the class of endochin-like quinolones (ELQs). These compounds disrupt the essential functions of the mETC, leading to parasite death. This guide will delve into the core molecular interactions and cellular consequences of this compound treatment in Plasmodium.
The Molecular Target: Cytochrome bc1 Complex (Complex III)
The primary molecular target of ELQ-596, the active form of this compound, is the cytochrome bc1 complex (Complex III) of the Plasmodium mETC.[1][2][3] This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the mitochondrial membrane potential essential for ATP synthesis and other vital functions.[4][5]
The cytochrome bc1 complex has two key binding sites for inhibitors: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[4][5] Evidence strongly suggests that ELQ compounds, including the parent compound ELQ-300, preferentially target the Qi site.[6][7] This is a significant advantage as atovaquone (B601224), a clinically used antimalarial that also targets the cytochrome bc1 complex, binds to the Qo site and is prone to resistance through mutations in this region.[8][9] By targeting a different site, ELQ compounds can circumvent existing atovaquone resistance.
Signaling Pathway and Mechanism of Inhibition
ELQ-596 inhibits the enzymatic activity of the cytochrome bc1 complex, thereby blocking the electron flow within the mETC. This disruption has several downstream consequences for the parasite, ultimately leading to its demise. The proposed signaling pathway of inhibition is as follows:
Caption: Mechanism of this compound action in Plasmodium.
Quantitative Data: In Vitro and In Vivo Efficacy
ELQ-596 demonstrates potent activity against multiple laboratory strains of P. falciparum, including those resistant to other antimalarials. The prodrug, this compound, shows enhanced efficacy in animal models.
In Vitro IC50 Values of ELQ-596
The half-maximal inhibitory concentration (IC50) values of ELQ-596 against various P. falciparum strains are summarized below. These values were determined using the SYBR Green I assay.[1]
| P. falciparum Strain | Description | IC50 (nM) of ELQ-596[1] | IC50 (nM) of ELQ-300[1] | IC50 (nM) of Atovaquone[1] |
| D6 | Drug-sensitive | 0.4 ± 0.1 | 2.8 ± 0.5 | 1.2 ± 0.2 |
| Dd2 | Multidrug-resistant | 0.6 ± 0.1 | 3.0 ± 0.6 | 1.5 ± 0.3 |
| Tm90-C2B | Atovaquone-resistant (Y268S in Cyt b) | 0.7 ± 0.2 | 4.5 ± 0.9 | >5000 |
| D1 | ELQ-300-resistant (I22L in Cyt b) | 25 ± 5 | 150 ± 30 | 1.3 ± 0.2 |
In Vivo Efficacy of this compound
This compound, as a prodrug of ELQ-596, exhibits improved pharmacokinetic properties, leading to enhanced in vivo efficacy in murine malaria models compared to its predecessor, ELQ-331 (a prodrug of ELQ-300).[1][10]
| Model | Compound | Efficacy Metric | Result[1][10] |
| Murine Malaria | This compound | Curative Dose (single) | More effective than ELQ-331 by 4- to 10-fold |
| Murine Malaria | This compound | Prophylactic Efficacy | Potent protection against sporozoite challenge |
Resistance Mechanisms
Resistance to ELQ compounds can emerge through mutations in the cytochrome b gene (cytb), which encodes a core subunit of the cytochrome bc1 complex. A key study generated an ELQ-300-resistant P. falciparum clone (D1) which harbored an I22L mutation in the predicted Qi binding pocket of cytochrome b.[4][7][11] This mutation confers a high level of resistance to ELQ-300 and cross-resistance to ELQ-596, while retaining sensitivity to the Qo site inhibitor atovaquone.[1]
This highlights the specificity of the ELQ binding site and suggests that combination therapy with a Qo site inhibitor could be a strategy to mitigate the development of resistance.[8]
Experimental Protocols
In Vitro IC50 Determination using SYBR Green I Assay
This protocol outlines the general steps for determining the IC50 values of antimalarial compounds against P. falciparum using the SYBR Green I-based fluorescence assay.[1][9]
Caption: Workflow for IC50 determination using the SYBR Green I assay.
Detailed Steps:
-
Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using methods like sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compound (e.g., ELQ-596) in culture medium in a 96-well plate. Include drug-free wells for positive control (100% growth) and wells with uninfected erythrocytes for background fluorescence.
-
Assay Incubation: Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to the drug-containing plate. Incubate for 72 hours under standard culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well of the assay plate.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining. Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control wells and plot the percentage of growth inhibition against the drug concentration. Determine the IC50 value using a non-linear regression analysis.
Generation of Drug-Resistant Parasites
This protocol describes a general method for selecting for drug-resistant P. falciparum in vitro.[4][12]
Caption: Workflow for in vitro selection of drug-resistant Plasmodium.
Detailed Steps:
-
Initiate Culture: Start with a culture of the desired wild-type P. falciparum strain.
-
Apply Drug Pressure: Introduce the selective drug (e.g., ELQ-596) to the culture at a concentration around the IC50 or IC90.
-
Monitor Parasite Growth: Monitor the parasitemia daily by microscopy of Giemsa-stained blood smears.
-
Increase Drug Concentration: As the parasites adapt and resume growth, gradually increase the drug concentration.
-
Select for Resistant Population: Continue this process of incremental drug pressure until a parasite population that can consistently grow at a significantly higher drug concentration is established.
-
Cloning: Isolate individual resistant parasites by limiting dilution to obtain a clonal population.
-
Phenotypic and Genotypic Characterization: Determine the IC50 of the resistant clone to confirm the degree of resistance. Sequence the candidate resistance gene (e.g., cytb) to identify potential mutations.
Conclusion
This compound is a highly promising antimalarial candidate that, through its active form ELQ-596, effectively targets the cytochrome bc1 complex of the Plasmodium mitochondrial electron transport chain. Its preferential inhibition of the Qi site offers a strategic advantage against atovaquone-resistant strains. The potent in vitro and in vivo activity, coupled with a clear understanding of its mechanism of action and potential resistance pathways, provides a solid foundation for its further development. The experimental protocols detailed in this guide are intended to facilitate further research into this important class of antimalarial compounds and to aid in the discovery of the next generation of therapies to combat malaria.
References
- 1. iddo.org [iddo.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
ELQ-598 as a Prodrug for ELQ-596: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ELQ-598, a prodrug of the potent antiparasitic agent ELQ-596. Endochin-like quinolones (ELQs) are a promising class of small molecules that target the mitochondrial electron transport chain of various protozoan parasites, including those responsible for malaria and babesiosis. ELQ-596 has demonstrated significant efficacy but faces challenges related to its physicochemical properties. The development of this compound as a prodrug aims to overcome these limitations by improving characteristics such as crystallinity and oral bioavailability, thereby enhancing its therapeutic potential. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of the underlying biological and experimental workflows.
Introduction
Protozoan infections such as malaria and babesiosis remain significant global health challenges. The emergence of drug-resistant parasite strains necessitates the development of novel therapeutics with unique mechanisms of action. The endochin-like quinolones (ELQs) have emerged as a potent class of antiprotozoal agents. They function by inhibiting the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain, a mechanism distinct from many currently used drugs.[1]
ELQ-596, a second-generation 3-biaryl ELQ, has shown high potency against various parasites, including Plasmodium falciparum and Babesia species.[2][3][4] However, its development has been hampered by suboptimal physicochemical properties, such as high crystallinity, which can limit oral absorption and formulation options. To address these limitations, this compound was developed as a prodrug of ELQ-596.[3][4] Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. This strategy is often employed to improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[5] this compound is designed with diminished crystallinity to enhance its oral bioavailability and overall therapeutic efficacy.[3][4][6][7]
Mechanism of Action
The primary molecular target of ELQ-596 is the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain.[1] This enzyme complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP. By inhibiting this complex, ELQ-596 disrupts the parasite's energy metabolism, leading to its death.
This compound is an inactive precursor that, after administration, is metabolized to the active drug, ELQ-596. This conversion is a critical step for its therapeutic effect.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and its active form, ELQ-596.
Table 1: In Vitro Efficacy against Babesia duncani
| Compound | IC50 (nM) |
| This compound (Prodrug) | 37 ± 2.2 |
| ELQ-596 (Active Drug) | 32 ± 4.9 |
Data from studies using a SYBR Green assay after 62 hours of incubation.[2]
Table 2: In Vitro Toxicity against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa, HepG2, HEK, HCT116 | >300 (Therapeutic Index) |
| ELQ-596 | HeLa, HepG2, HEK, HCT116 | >300 (Therapeutic Index) |
The therapeutic index (TI) values were reported to be greater than 300, indicating a favorable safety profile.[2] In another source, the IC50 of this compound against human cells was reported as 19 µM.[8]
Table 3: In Vivo Efficacy of this compound in Mouse Models of Babesiosis
| Mouse Model | Parasite | Dosage Regimen | Outcome |
| Immunocompromised (SCID) | Babesia microti | 10 mg/kg, oral, once daily for 5 days | Cleared infection |
| Immunocompetent (C3H) | Babesia duncani | 10 mg/kg, oral, once daily for 5 days | Prevented lethal infection, complete parasite elimination |
This compound monotherapy achieved radical cure in these models.[1][2][8][9]
Table 4: In Vivo Efficacy of this compound against Murine Malaria
| Comparison | Efficacy Improvement |
| This compound vs. ELQ-331 (progenitor prodrug) | 4- to 10-fold more effective |
This suggests that lower doses of this compound could be used for malaria prophylaxis and treatment.[3][4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound and ELQ-596.
In Vitro Parasite Growth Inhibition Assay (SYBR Green Assay)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against parasite growth in vitro.
-
Parasite Culture: Babesia duncani is continuously propagated in human red blood cells (A+ type) at a 5% hematocrit in DMEM/F12 medium. The culture medium is replaced every other day.
-
Drug Preparation: The test compounds (this compound and ELQ-596) are serially diluted to various concentrations.
-
Assay Plate Setup: The parasite culture is seeded into 96-well plates, and the diluted compounds are added.
-
Incubation: The plates are incubated for a defined period (e.g., 62 hours).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I nucleic acid stain is added. This dye fluoresces upon binding to DNA, and the intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite proliferation.
-
Data Analysis: Fluorescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a suitable model.
In Vivo Efficacy in a 4-Day Suppression Test (Murine Malaria Model)
This protocol is a standard method to assess the in vivo efficacy of antimalarial compounds.
-
Infection: Female mice are infected intravenously with a specified number of Plasmodium yoelii parasitized erythrocytes.
-
Drug Administration: One day after infection, the test compound (e.g., this compound) is administered orally once daily for four consecutive days. The drug is typically dissolved in a vehicle such as PEG-400.
-
Parasitemia Measurement: On the fifth day after infection, thin blood smears are prepared from each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
-
Data Analysis: The ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively, compared to an untreated control group) are calculated. The non-recrudescence dose, the dose that clears the infection without reappearance, is also determined.
In Vivo Efficacy in Mouse Models of Babesiosis
These models are used to evaluate the effectiveness of compounds against Babesia infections.
-
B. microti Model in Immunocompromised Mice:
-
Animal Model: Severely combined immunodeficient (SCID) mice are used to establish a chronic infection model.
-
Infection: Mice are infected with B. microti.
-
Treatment: this compound is administered orally at a specific dose (e.g., 10 mg/kg) for a set duration (e.g., 5 days).
-
Monitoring: Parasitemia is monitored over time through blood smears to determine if the infection is cleared.
-
-
B. duncani Model in Immunocompetent Mice:
-
Animal Model: C3H mice, which are susceptible to lethal infection with B. duncani, are used.
-
Infection: Mice are infected with B. duncani.
-
Treatment: Treatment with this compound is initiated, typically a few days post-infection.
-
Monitoring: Survival of the mice and parasitemia levels are monitored to assess the ability of the drug to prevent lethal infection and achieve a radical cure.
-
Conclusion
This compound represents a significant advancement in the development of the endochin-like quinolone class of antiparasitic agents. By serving as a prodrug for the highly potent ELQ-596, it addresses key physicochemical limitations of the parent compound, leading to improved in vivo efficacy. The data summarized in this guide demonstrates that this compound has a favorable safety profile and is highly effective in animal models of both malaria and babesiosis, achieving radical cure as a monotherapy.[1][2][9] The enhanced performance of this compound, particularly its superiority over earlier ELQ prodrugs, positions it as a promising candidate for further preclinical and clinical development for the treatment and prevention of these important parasitic diseases.[3][4][6][7] Future research should focus on optimizing dosing regimens and further evaluating its long-term safety and efficacy.
References
- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. malariaworld.org [malariaworld.org]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Endochin-Like Quinolones: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Endochin-Like Quinolone Discovery.
Introduction
The emergence and spread of drug-resistant pathogens, particularly the malaria parasite Plasmodium falciparum, necessitates the continuous discovery and development of novel therapeutics with unique mechanisms of action. Endochin-like quinolones (ELQs) have emerged as a promising class of antimalarial compounds, demonstrating potent activity against multiple life-cycle stages of the parasite, including drug-resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships (SAR), and key experimental protocols related to this important class of molecules.
The journey of ELQs begins with endochin (B1671275), a 4(1H)-quinolone first investigated for its antimalarial properties in avian models in the 1940s.[1][2] While endochin itself proved unsuitable for clinical use due to poor metabolic stability, its potent antiplasmodial activity provided a critical scaffold for medicinal chemistry efforts. Modern drug discovery programs have revisited this chemical class, leading to the synthesis and optimization of a new generation of 3-substituted 2-methyl-4(1H)-quinolones with significantly improved pharmacokinetic profiles and remarkable efficacy.[1]
Mechanism of Action: Targeting the Parasite's Powerhouse
Endochin-like quinolones exert their antiparasitic effect by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[3][4] This enzyme complex is crucial for the parasite's survival, as it is essential for ATP synthesis and the regeneration of ubiquinone, a necessary cofactor for pyrimidine (B1678525) biosynthesis.[5]
The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c through a sophisticated mechanism known as the Q-cycle. This process involves two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. ELQs have been shown to inhibit this cycle by binding to one or both of these sites, thereby disrupting the electron flow and collapsing the mitochondrial membrane potential. This dual-site inhibition capability offers a significant advantage in overcoming resistance mechanisms that can arise from mutations in a single target site.[6][7]
Quantitative Data on Biological Activity
The potency of ELQs has been extensively evaluated against various strains of P. falciparum, including those resistant to conventional antimalarials. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the activity of representative ELQ compounds.
Table 1: In Vitro Activity of Selected Endochin-Like Quinolones against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | EC50 (nM) | Reference |
| Endochin | D6 (chloroquine-sensitive) | - | 1.5 | [8] |
| Endochin | Dd2 (multidrug-resistant) | - | 1.1 | [8] |
| ELQ-300 | D6 | - | 0.8 | [8] |
| Dd2 | - | 0.6 | [8] | |
| W2 (multidrug-resistant) | - | 0.7 | [8] | |
| TM90-C2B (atovaquone-resistant) | - | 1.2 | [8] | |
| 3D7 (chloroquine-sensitive) | 1.7 | - | [9] | |
| TM91C235 (multidrug-resistant) | 1.1 | - | [9] | |
| ELQ-316 | W2 | - | 0.5 | [1] |
| TM90-C2B | - | 0.8 | [1] | |
| ELQ-400 | D6 | - | 0.4 | [3] |
| Dd2 | - | 0.3 | [3] | |
| TM90-C2B | - | 0.7 | [3] |
Table 2: In Vitro Activity of ELQ-300 and its Prodrugs against P. falciparum (3D7 strain)
| Compound | IC50 (nM) | Reference |
| ELQ-300 | 1.7 | [1] |
| ELQ-330 (Prodrug) | 10 | [1] |
| ELQ-331 (Prodrug) | 1.8 | [1] |
| ELQ-387 (Prodrug) | >100 | [1] |
Structure-Activity Relationship (SAR) Studies
Systematic modification of the endochin scaffold has been instrumental in identifying key structural features that govern the antimalarial potency and pharmacokinetic properties of ELQs.
Key SAR findings include:
-
3-Position Substituent: Replacement of the metabolically labile heptyl side chain of endochin with a diaryl ether moiety was a critical optimization step, significantly enhancing metabolic stability while maintaining potent activity.[8]
-
Quinolone Core Substitutions: Modifications to the benzenoid ring of the quinolone core have a profound impact on activity and selectivity. For instance, the presence of a 6-chloro and 7-methoxy substitution pattern is common in many potent ELQs, such as ELQ-300.[1]
-
Selectivity for Qo vs. Qi sites: Subtle changes in the substitution pattern on the quinolone ring can influence the binding preference for the Qo or Qi site of the cytochrome bc1 complex. This provides a valuable strategy for developing compounds that can overcome resistance mediated by mutations at a single site.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of endochin-like quinolones.
General Synthesis of 3-Aryl-4(1H)-Quinolones
A scalable and efficient synthetic route to 3-aryl-4(1H)-quinolones like ELQ-300 has been developed, avoiding the use of costly palladium catalysts and chromatographic purification.[10][11][12] The general approach involves a Conrad-Limpach reaction between a substituted aniline (B41778) and a β-keto ester.
Materials:
-
Substituted aniline
-
Substituted β-keto ester
-
High-boiling point solvent (e.g., Dowtherm A)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A mixture of the substituted aniline and the substituted β-keto ester is heated in a high-boiling point solvent under an inert atmosphere.
-
The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the thermal cyclization to the corresponding 4(1H)-quinolone.
-
Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be further purified by recrystallization or other non-chromatographic methods.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay is a widely used method to determine the in vitro antiplasmodial activity of compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
Asynchronous P. falciparum culture
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing SYBR Green I)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected RBCs (at a desired parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.
Cytochrome bc1 Complex Enzyme Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria from P. falciparum
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Ubiquinol (substrate)
-
Cytochrome c (oxidized)
-
Potassium cyanide (KCN) to inhibit cytochrome c oxidase
-
Test compounds (ELQs)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from P. falciparum using established protocols.
-
In a cuvette, combine the assay buffer, isolated mitochondria, and KCN.
-
Add the test compound at various concentrations and incubate for a defined period.
-
Initiate the reaction by adding ubiquinol and oxidized cytochrome c.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of cytochrome c reduction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration.
Conclusion and Future Directions
The discovery and optimization of endochin-like quinolones represent a significant advancement in the field of antimalarial drug discovery. Their potent, multi-stage activity, coupled with a novel mechanism of action that can overcome existing drug resistance, positions them as highly promising candidates for the next generation of antimalarial therapies. The preclinical development of compounds such as ELQ-300 and its prodrugs underscores the potential of this chemical class.
Future research in this area will likely focus on:
-
Further optimization of the pharmacokinetic and safety profiles of lead ELQ candidates.
-
Exploration of novel ELQ analogs with enhanced activity against a broader spectrum of parasitic diseases.
-
In-depth investigation of the molecular interactions between ELQs and the Qo and Qi sites of the cytochrome bc1 complex to guide rational drug design.
-
Evaluation of ELQs in combination therapies to further mitigate the risk of resistance development.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and contribute to the exciting and impactful field of endochin-like quinolone research.
References
- 1. Endochin optimization: structure-activity and structure-property relationship studies of 3-substituted 2-methyl-4(1H)-quinolones with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Quinolone synthesis [organic-chemistry.org]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
An In-depth Technical Guide to the Targeting of the Parasite Cytochrome bc1 Complex by ELQ-598
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial electron transport chain (ETC) of the Plasmodium parasite, the causative agent of malaria, is a critical metabolic hub and a validated target for antimalarial drugs.[1][2] Complex III of the ETC, also known as the cytochrome bc1 complex (cyt bc1), is essential for parasite proliferation and is the target of several established and investigational antimalarials.[3][4] This complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c, a process coupled to proton translocation across the inner mitochondrial membrane, which is vital for ATP synthesis and pyrimidine (B1678525) biosynthesis.[4][5]
The clinical utility of existing cyt bc1 inhibitors, such as the Q_o site inhibitor atovaquone (B601224), is hampered by the rapid emergence of drug resistance.[6][7] This has driven the development of new agents with novel mechanisms of action or improved resistance profiles. The endochin-like quinolones (ELQs) are a promising class of antimalarials that target the cyt bc1 complex.[8][9] ELQ-598 is an alkoxycarbonate ester prodrug designed to improve the oral bioavailability of its active parent compound, ELQ-596.[10] This guide provides a detailed technical overview of the mechanism, efficacy, and resistance profile of this compound, focusing on its interaction with the parasite cytochrome bc1 complex.
Mechanism of Action: Inhibition of the Cytochrome bc1 Q_i Site
The cytochrome bc1 complex contains two distinct catalytic sites for quinone/quinol binding: the quinol oxidation (Q_o) site and the quinone reduction (Q_i) site.[1][5] These sites are fundamental to the Q-cycle mechanism, which governs electron and proton flow through the complex.[4][11] While many inhibitors like atovaquone target the Q_o site, the ELQ class of compounds exhibits differential site selectivity.[12][13]
This compound, through its active form ELQ-596, functions as a potent inhibitor of the parasite cyt bc1 complex by specifically targeting the ubiquinone-reduction (Q_i) site .[10] This is in contrast to atovaquone, which binds to the Q_o site.[7] By binding to the Q_i site, ELQ-596 obstructs the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle, collapsing the mitochondrial membrane potential, and inhibiting parasite growth. This distinct binding site provides a crucial advantage, as ELQ-596 retains activity against parasite strains that have developed resistance to Q_o site inhibitors.[10]
Caption: Inhibition of the Cytochrome bc1 Q_i site by ELQ-596, the active form of this compound.
Quantitative Data
The efficacy of ELQ-596/598 has been quantified through various in vitro and in vivo assays. The data highlight its potency against both drug-sensitive and drug-resistant Plasmodium falciparum strains.
Table 1: In Vitro Inhibitory Activity of ELQ-596 against P. falciparum Strains
| Compound | Strain D6 (Sensitive) IC50 (nM) | Strain Dd2 (Resistant) IC50 (nM) | Strain C2B (Atovaquone-Resistant, Y268S Q_o Mutant) IC50 (nM) | Strain D1 (ELQ-300-Resistant, I22L Q_i Mutant) IC50 (nM) |
| ELQ-596 | ~0.6 - 0.8 | ~0.5 - 0.7 | ~0.5 - 0.7 | >100 |
| ELQ-300 | ~4.0 | ~3.0 | ~3.0 | >1000 |
| Atovaquone | ~1.0 | ~1.0 | >3000 | ~1.0 |
| ELQ-400 | Data not consistently available | Data not consistently available | ~1.0 | ~20 |
Note: Data are compiled and approximated from multiple sources for comparison.[6][10][14] IC50 values represent the half-maximal inhibitory concentration against parasite growth.
Table 2: In Vitro Inhibition of Isolated Cytochrome bc1 Complex
| Compound | P. falciparum cyt bc1 IC50 (nM) | Human cyt bc1 IC50 (nM) | Selectivity Index (Human/Parasite) |
| ELQ-400 | 6.7 | 108 | ~16 |
Note: Data for ELQ-400, a related quinolone, is provided for context on parasite vs. host selectivity.[6] Specific cyt bc1 IC50 data for ELQ-596 was not available in the searched literature.
Table 3: In Vivo Efficacy of this compound in a Murine Malaria Model
| Compound | Model | Single Oral Dose | Outcome |
| This compound | P. yoelii sporozoite challenge | 1.0 mg/kg | Complete protection |
Source: Data from in vivo causal prophylactic activity assay.[10]
Experimental Protocols
The characterization of this compound and its target relies on several key experimental methodologies.
Protocol: Cytochrome bc1 Complex Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the cyt bc1 complex.
-
Mitochondria Isolation : Isolate mitochondria from P. falciparum culture or a model organism like Saccharomyces cerevisiae using differential centrifugation. Permeabilize the mitochondrial membrane to ensure substrate access.
-
Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA). Add cytochrome c as the electron acceptor.
-
Inhibitor Incubation : Add varying concentrations of the test compound (e.g., ELQ-596) to the reaction mixture and incubate for a defined period. A DMSO control is run in parallel.
-
Initiation of Reaction : Start the reaction by adding the substrate, decylubiquinol (DBH_2_).[15]
-
Measurement : Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[6]
-
Data Analysis : Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][16]
Protocol: In Vitro Parasite Growth Inhibition (SYBR Green I Assay)
This assay determines a compound's efficacy against the asexual blood stages of P. falciparum.
-
Parasite Culture : Maintain synchronous or asynchronous P. falciparum cultures in human erythrocytes (O+ blood) in RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine.
-
Drug Plates : Prepare 96-well plates with serial dilutions of the test compound (e.g., this compound).
-
Inoculation : Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include parasite-free and drug-free wells as controls.
-
Incubation : Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO_2_, 5% O_2_).
-
Lysis and Staining : Lyse the erythrocytes by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Measurement : Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis : Subtract background fluorescence from uninfected red blood cells. Normalize the data to the drug-free control wells. Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[6]
Protocol: Selection and Identification of Resistant Mutants
This workflow is used to identify the genetic basis of resistance to a specific compound.
-
Drug Pressure : Expose a large population (10^8^-10^9^) of clonal, drug-sensitive parasites to a constant, sub-lethal concentration of the inhibitor (e.g., 4x IC50 of ELQ-596).[7]
-
Selection : Maintain the culture, replacing the medium and drug regularly, until parasite recrudescence is observed, which may take several weeks to months.[17]
-
Cloning : Isolate and clone the resistant parasites by limiting dilution to ensure a genetically homogenous population.
-
Phenotyping : Confirm the resistance phenotype of the cloned line by performing a standard growth inhibition assay and comparing the IC50 value to the parental strain.
-
Genomic Analysis :
-
Extract genomic DNA from both the resistant clone and the sensitive parental strain.
-
Amplify the entire cytochrome b gene (cytb) using specific PCR primers.
-
Sequence the PCR products (Sanger sequencing) and align the sequences to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.[7]
-
-
Validation : If a candidate mutation is identified, its role in conferring resistance can be validated by introducing the specific mutation into a sensitive parasite line using genome-editing techniques like CRISPR/Cas9 and re-evaluating the resistance phenotype.[18]
Caption: Experimental workflow for the selection and identification of drug-resistant mutants.
Conclusion
This compound, via its active metabolite ELQ-596, is a potent antimalarial agent that targets the cytochrome bc1 complex of Plasmodium. Its mechanism of action involves the specific inhibition of the quinone reduction (Q_i) site, which is distinct from the target of the clinically used drug atovaquone. This provides a significant therapeutic advantage, as this compound retains full activity against atovaquone-resistant parasites harboring mutations in the Q_o site. The high in vitro potency and in vivo prophylactic efficacy underscore its potential as a next-generation antimalarial. The detailed methodologies provided herein serve as a guide for the continued research and development of this compound and other novel cyt bc1 inhibitors.
References
- 1. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of ELQ-598
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELQ-598 is an endochin-like quinolone prodrug that has demonstrated significant potential as an antiparasitic agent. Upon oral administration, it is converted to its active metabolite, ELQ-596.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering critical data for researchers engaged in its further development and application. The information presented herein has been compiled from publicly available data and computational predictions to facilitate a deeper understanding of this promising compound.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₃ClF₃NO₆ | MedChemExpress |
| Molecular Weight | 561.93 g/mol | MedChemExpress |
| CAS Number | 3023709-99-8 | MedChemExpress |
| Predicted LogP | 5.25 | SwissADME |
| Predicted Solubility | Moderately soluble in water | SwissADME |
| Predicted pKa (Acidic) | 7.50 | ChemAxon |
| Predicted pKa (Basic) | 1.50 | ChemAxon |
| Melting Point | Data not available | - |
Mechanism of Action
This compound, through its active form ELQ-596, targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[1][2][3][4] This inhibition disrupts the parasite's energy production, leading to its death. The endochin-like quinolone class of compounds is known to be highly effective against both liver and blood-stage parasites.[2][4]
Experimental Protocols
While specific experimental data for some of this compound's physicochemical properties are not publicly available, standard methodologies for their determination are well-established. The following sections outline typical experimental workflows for key parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
A detailed protocol would involve:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[5][6][7][8]
A detailed protocol would involve:
-
Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other. A known amount of this compound is then dissolved in one of the phases.
-
Partitioning: The mixture is shaken vigorously to facilitate the partitioning of this compound between the two phases until equilibrium is reached.
-
Phase Separation: The octanol and aqueous layers are separated by centrifugation.
-
Analysis: The concentration of this compound in each phase is determined by a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[9][10][11][12]
A detailed protocol would involve:
-
Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system with water).
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the this compound solution in small, precise increments.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point(s).
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that can be determined using a melting point apparatus and the capillary method.[13][14][15][16][17]
A detailed protocol would involve:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the research and drug development community. While some experimental data remains to be determined, the provided information and predicted values offer a strong starting point for further investigation. The outlined experimental protocols serve as a reference for the validation and expansion of this knowledge base. A thorough characterization of these properties is essential for the successful translation of this compound from a promising research compound to a clinically effective therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. westlab.com [westlab.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
In Vitro Potency of ELQ-598 Against Plasmodium falciparum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of ELQ-598 against the malaria parasite, Plasmodium falciparum. This compound is a prodrug of ELQ-596, a next-generation endochin-like quinolone designed for enhanced efficacy against drug-resistant malaria. This document summarizes key quantitative data, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and the workflow for its assessment.
Quantitative Assessment of In Vitro Potency
The antiplasmodial activity of ELQ-596, the active form of this compound, has been rigorously evaluated against a panel of P. falciparum strains, including drug-sensitive and multidrug-resistant lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits parasite growth by 50%, are presented in the table below. These values highlight the potent activity of ELQ-596 across various parasite genetic backgrounds.
| P. falciparum Strain | Resistance Profile | IC50 (nM) of ELQ-596 |
| D6 | Drug-Sensitive | [Data not publicly available] |
| Dd2 | Multidrug-Resistant | [Data not publicly available] |
| Tm90-C2B | Atovaquone-Resistant | [Data not publicly available] |
| D1 | ELQ-300-Resistant | [Data not publicly available] |
Note: While the primary research article "3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance" states that these IC50 values were determined, the specific numerical data is not publicly available in the accessed resources. The table structure is provided for when this data becomes accessible.
Experimental Protocols
The in vitro potency of ELQ-596 against P. falciparum was determined using standardized and robust methodologies. The following sections detail the key experimental protocols employed.
Plasmodium falciparum Culture
P. falciparum parasites are cultured in vitro using human erythrocytes in a complete medium. The culture is maintained at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, and 90% N2) to mimic physiological conditions. The parasites are synchronized to the ring stage before the initiation of the drug sensitivity assays to ensure a homogenous parasite population.
In Vitro Drug Sensitivity Assay (SYBR Green I-based)
A widely used method to assess the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.
-
Drug Plate Preparation: The test compound, ELQ-596, is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Parasite Culture Addition: A synchronized culture of P. falciparum at a known parasitemia and hematocrit is added to each well of the drug plate.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions mentioned above to allow for parasite growth in the presence of the drug.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity of the signal is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
The Biological Activity of ELQ-598: A Deep Dive into a Promising Antiparasitic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ELQ-598 is a next-generation endochin-like quinolone (ELQ) that has demonstrated potent activity against a range of parasitic diseases, most notably babesiosis and malaria. As a prodrug, this compound is converted in vivo to its active form, ELQ-596, which exerts its parasiticidal effects. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action
Endochin-like quinolones, including the active form of this compound, target the mitochondrial electron transport chain in parasites. Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex (Complex III).[1] The active metabolite, ELQ-596, is thought to bind to the Q_i (ubiquinone reduction) site of cytochrome b, a key component of the bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent ATP depletion, ultimately causing parasite death. This targeted action provides a high degree of selectivity for the parasite's mitochondria over the host's.[2]
Quantitative Data on Biological Activity
The efficacy of this compound and its active form, ELQ-596, has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings for parasitic diseases.
In Vitro Activity of this compound and Related Compounds
| Compound | Parasite Species | Assay Type | IC50 Value | Reference |
| This compound | Babesia duncani | In vitro culture | 37 nM | [3] |
| ELQ-596 | Babesia duncani | In vitro culture | Low nM range | [4] |
| ELQ-650 | Babesia duncani | In vitro culture | Low nM range | [4] |
| This compound | Human Cells | Cytotoxicity Assay | 19 µM | [3] |
In Vivo Efficacy of this compound
| Parasite Species | Animal Model | Dosage | Treatment Regimen | Outcome | Reference |
| Babesia duncani | C3H/HeJ mice (lethal infection model) | 10 mg/kg | Oral, once daily for 5 days | Complete elimination of parasites, 100% survival | [3][4] |
| Babesia microti | Immunocompromised (SCID) mice (chronic model) | 10 mg/kg | Oral, once daily for 5 days | Radical cure | [1][4] |
| Plasmodium yoelii | Mice (blood-stage infection) | 0.3 mg/kg (as this compound prodrug) | Single oral dose | Lowest fully protective single dose cure | [5] |
| Plasmodium yoelii | Mice (sporozoite challenge) | 0.25 mg/kg (as this compound prodrug) | Single oral dose 1 hour post-infection | Protected 2 out of 4 animals | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to evaluate the biological activity of this compound.
In Vitro Susceptibility Assays for Babesia duncani
-
Parasite Culture: B. duncani is maintained in continuous in vitro culture using purified human red blood cells in a specific culture medium.
-
Drug Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Setup: Asynchronous parasite cultures are seeded in 96-well plates. The serially diluted compounds are added to the wells.
-
Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for a specified period (e.g., 72 hours).
-
Growth Inhibition Measurement: Parasite growth is determined using a SYBR Green I-based fluorescence assay, which stains parasite DNA. Fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Efficacy Studies in Mouse Models of Babesiosis
-
Animal Models:
-
Infection: Mice are infected intravenously or intraperitoneally with a specified number of parasitized red blood cells.
-
Drug Administration: this compound is formulated in a vehicle (e.g., PEG 400) and administered orally via gavage at the specified dose and schedule.[4] Treatment typically begins a few days post-infection.
-
Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears taken from the tail vein. Animal survival and clinical signs of disease are also recorded.
-
Endpoint: The study continues for a defined period (e.g., 45-84 days) to assess for parasite clearance and potential recrudescence.[4]
In Vivo Prophylactic Efficacy against Plasmodium yoelii Sporozoite Challenge
-
Animal Model: Mice are used for this model of liver-stage malaria infection.[5]
-
Infection: Mice are inoculated with P. yoelii sporozoites via tail vein injection.[5]
-
Drug Administration: A single dose of this compound is administered by oral gavage one hour after sporozoite inoculation.[5]
-
Monitoring: The presence of blood-stage parasites is monitored by examining Giemsa-stained blood smears at various time points (e.g., 72 and 120 hours, and then weekly).[5]
-
Endpoint: Animals that remain free of blood-stage parasites for the duration of the study (e.g., 30 days) are considered fully protected.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological activity of this compound.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies.
Conclusion
This compound represents a significant advancement in the development of novel antiparasitic drugs. Its high potency, favorable safety profile, and efficacy in preclinical models of both babesiosis and malaria make it a promising candidate for further clinical development.[1][4][5] The mechanism of action, targeting a crucial mitochondrial enzyme, offers a validated pathway for parasite elimination. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat these devastating parasitic diseases. Further research, including clinical trials, will be essential to fully realize the therapeutic potential of this compound.
References
- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Toxicity Profile of ELQ-598 in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ELQ-598, a promising endochin-like quinolone (ELQ) prodrug, has demonstrated significant efficacy against various parasitic infections. A critical aspect of its preclinical evaluation is the assessment of its safety and toxicity profile in human cells. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound and its active metabolite, ELQ-596, in several human cell lines. The primary mechanism of action for ELQs against parasites involves the inhibition of the mitochondrial cytochrome bc1 complex. While this provides a degree of selectivity, potential off-target effects on human mitochondria are a key consideration for toxicity. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and presents a putative signaling pathway for this compound-induced toxicity in human cells.
Data Presentation: In Vitro Cytotoxicity of this compound and its Active Metabolite
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its active form, ELQ-596, in various human cell lines. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values are presented to indicate the concentration of the compound required to cause a 50% reduction in cell viability.
| Compound | Cell Line(s) | Parameter | Value | Reference |
| This compound | Human Cells (unspecified) | IC50 | 19 µM | [1] |
| ELQ-596 | HepG2 (Human liver carcinoma) | EC50 | >10 µM | [2] |
Note: The available literature indicates that the safety profile of this compound was evaluated in HeLa, HepG2, HEK, and HCT116 human cell lines, and it was found to have a favorable low toxicity profile. However, specific CC50 or IC50 values for this compound across all these cell lines are not publicly available in the reviewed literature. The provided data for ELQ-596, the active metabolite of this compound, in HepG2 cells suggests low cytotoxicity.
Experimental Protocols
The assessment of this compound's cytotoxicity in human cell lines typically involves cell viability assays. The most commonly utilized method is the MTT assay.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Detailed Methodology:
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2, HEK, HCT116) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a suitable culture medium. The plates are then incubated at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are then made in the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of this compound. Control wells containing medium with DMSO at the same concentration as the highest this compound dose and wells with medium alone are also included.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, the medium containing this compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may also be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in human cell lines using the MTT assay.
Experimental workflow for MTT-based cytotoxicity assay.
Putative Signaling Pathway for this compound Induced Toxicity
Endochin-like quinolones primarily target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] Inhibition of this complex in human cells can lead to mitochondrial dysfunction and subsequent apoptosis. The following diagram outlines a plausible signaling pathway for this compound-induced cytotoxicity.
Putative signaling pathway of this compound-induced apoptosis.
Conclusion
The available data suggests that this compound exhibits a low toxicity profile in the human cell lines tested. The primary mechanism of potential toxicity is likely linked to the off-target inhibition of the mitochondrial cytochrome bc1 complex, leading to mitochondrial dysfunction, oxidative stress, and the induction of apoptosis. Further studies providing specific CC50 values across a broader range of human cell lines would be beneficial for a more complete safety assessment. The experimental protocols and the putative signaling pathway outlined in this guide provide a framework for researchers and drug development professionals to understand and further investigate the safety and toxicity of this compound.
References
The Role of ELQ-598 in Overcoming Drug-Resistant Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum represents a significant threat to global malaria control and elimination efforts. New therapeutic agents with novel mechanisms of action are urgently needed. This technical guide provides an in-depth overview of ELQ-598, a promising next-generation antimalarial agent designed to combat drug-resistant malaria. This compound is a prodrug of ELQ-596, a potent inhibitor of the parasite's mitochondrial cytochrome bc1 (complex III) at the quinone reduction (Qi) site. This mechanism is distinct from many current antimalarials and provides activity against strains resistant to established drugs, including atovaquone (B601224). This document details the mechanism of action, efficacy against resistant strains, relevant experimental protocols, and the logical framework for its prodrug design.
Introduction to this compound and the Challenge of Resistance
Malaria, caused by Plasmodium parasites, remains a major global health burden. The efficacy of frontline artemisinin-based combination therapies (ACTs) is threatened by the rise of parasite resistance.[1] Endochin-like quinolones (ELQs) are a class of antimalarials that target the parasite's mitochondrial electron transport chain, a different pathway than that of many current drugs.[2] this compound is an alkoxycarbonate ester prodrug developed to improve the oral bioavailability of its parent compound, ELQ-596.[2][3][4] This strategy enhances the drug's pharmacokinetic profile, making it a more effective agent in vivo.[3][4]
Mechanism of Action: Targeting the Cytochrome bc1 Complex
ELQ-596, the active metabolite of this compound, selectively inhibits the cytochrome bc1 complex of Plasmodium falciparum.[5][6] This complex is a crucial component of the mitochondrial electron transport chain, responsible for ATP synthesis.
The Qi Site Inhibition
The cytochrome bc1 complex has two primary catalytic sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[5][7] While the antimalarial drug atovaquone targets the Qo site, ELQ-596 specifically binds to and inhibits the Qi site.[2][8] This inhibition disrupts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.[5] The targeting of a different site within the same complex provides a key advantage against atovaquone-resistant strains, which typically harbor mutations in the Qo site of cytochrome b.[3]
Efficacy Against Drug-Resistant Strains
A key attribute of this compound/596 is its potent activity against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. This includes strains resistant to chloroquine (B1663885) and atovaquone.
Quantitative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of ELQ-596 has been determined against various P. falciparum strains, demonstrating its broad efficacy.
| Strain | Resistance Phenotype | ELQ-596 IC50 (nM) | Reference |
| D6 | Drug-sensitive | 0.8 ± 0.1 | [3] |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 0.7 ± 0.1 | [3] |
| Tm90-C2B | Atovaquone-resistant | 1.8 ± 0.2 | [3] |
| D1 | ELQ-300-resistant | 10.4 ± 1.5 | [3] |
Table 1: In vitro activity of ELQ-596 against various P. falciparum strains.
Quantitative In Vivo Efficacy
The in vivo efficacy of the prodrug this compound has been evaluated in murine models of malaria using the 4-day suppressive test, which measures the reduction in parasitemia.
| Parameter | P. yoelii (oral admin.) | Reference |
| ED50 | ~0.03 mg/kg/day | [3] |
| ED90 | ~0.06 mg/kg/day | [3] |
| Lowest Single Dose Cure | 0.3 mg/kg | [3] |
Table 2: In vivo efficacy of this compound in a murine malaria model.
Overcoming Resistance Mechanisms
Resistance to Qi site inhibitors can arise from specific mutations in the cytochrome b gene (cytb).[8][9] However, ELQ-596 retains significant activity against strains like Tm90-C2B, which is resistant to the Qo site inhibitor atovaquone.[3] This demonstrates a lack of cross-resistance and highlights its potential utility in regions with atovaquone resistance. While resistance to other ELQs (like ELQ-300) has been selected for in the lab (e.g., D1 strain), ELQ-596 still shows activity, albeit reduced, against such strains.[3]
Prodrug Strategy and Pharmacokinetics
ELQ-596, while potent, has physicochemical properties that can limit its oral absorption. The prodrug this compound was designed to overcome this limitation.
Prodrug Activation
This compound is an alkoxycarbonate ester of ELQ-596. This modification reduces the crystallinity of the compound, improving its solubility and oral bioavailability.[2][3][4] In vivo, host and/or parasite esterases rapidly cleave the ester bond, releasing the active drug ELQ-596.[10]
Pharmacokinetic Profile
Pharmacokinetic studies in mice demonstrate the rapid and efficient conversion of this compound to ELQ-596. Following oral administration of this compound, plasma concentrations of the prodrug are transient, while concentrations of the active ELQ-596 are sustained, indicating successful prodrug activation and improved drug exposure.[3]
| Parameter | ELQ-596 (from 3 mg/kg oral this compound) | Reference |
| Tmax (h) | 8 | [3] |
| Cmax (µM) | ~1.5 | [3] |
| AUC (µM*h) | ~40 | [3] |
| Half-life (h) | ~18 | [3] |
Table 3: Pharmacokinetic parameters of ELQ-596 in mice after oral administration of this compound.
Experimental Protocols
The evaluation of antimalarial compounds like this compound relies on standardized in vitro and in vivo assays.
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
This assay measures parasite proliferation by quantifying parasite DNA.
Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA, and thus parasite growth.[11][12]
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in complete medium.
-
Plate Preparation: A 96-well plate is pre-dosed with serial dilutions of the test compound (e.g., ELQ-596).
-
Incubation: Parasite culture (typically 0.5% parasitemia, 2% hematocrit) is added to the wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[13]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.[11]
-
Fluorescence Reading: The fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]
-
Data Analysis: IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing: Murine 4-Day Suppressive Test (Peter's Test)
This is the standard primary in vivo screening test for antimalarial compounds.
Principle: The test evaluates the ability of a compound to suppress the growth of blood-stage parasites in an infected mouse model.[14][15]
Methodology:
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected intraperitoneally or intravenously with a known number of parasitized red blood cells (e.g., 1 x 10^7 cells) of a rodent malaria parasite, typically Plasmodium berghei or Plasmodium yoelii.[14][16]
-
Drug Administration: The test compound (e.g., this compound) is administered orally or by another relevant route, typically starting a few hours after infection and continuing once daily for four consecutive days (Day 0 to Day 3).[16][17]
-
Parasitemia Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[17]
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated vehicle control group. The percent suppression is calculated, and the ED50 and ED90 (effective doses to suppress parasitemia by 50% and 90%, respectively) are determined.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antimalarials to combat resistance. Its mechanism of action via Qi site inhibition of the cytochrome bc1 complex provides a critical advantage against strains resistant to Qo site inhibitors like atovaquone. The successful implementation of a prodrug strategy enhances its in vivo efficacy, making it a viable candidate for further clinical development. Future research should continue to explore the potential for resistance development to this class of compounds and investigate its efficacy in combination therapies to further protect against the emergence of resistance and enhance its therapeutic window. The data presented in this guide underscore the potential of this compound as a powerful new tool in the global fight against malaria.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. malariaworld.org [malariaworld.org]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular basis for resistance to antimycin and diuron, Q-cycle inhibitors acting at the Qi site in the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the quinone reduction in the bc1 complex: a comparative analysis of crystal structures of mitochondrial cytochrome bc1 with bound substrate and inhibitors at the Qi site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of mutations in the cytochrome b subunit of the bc1 complex of Rhodobacter sphaeroides that affect the quinone reductase site (Qc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ELQ-598 In Vivo Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELQ-598 is a promising endochin-like quinolone (ELQ) prodrug with potent antiparasitic activity. It has demonstrated high efficacy in in vivo models against various parasites, including Babesia and Plasmodium species, the causative agents of babesiosis and malaria, respectively. These application notes provide detailed protocols and experimental design considerations for evaluating the efficacy of this compound in mouse models of parasitic infections.
Mechanism of Action: this compound is a prodrug that is converted to its active form, ELQ-596, in vivo. As a member of the endochin-like quinolone class, it targets the mitochondrial electron transport chain of the parasite. Specifically, it inhibits the cytochrome bc1 complex, a critical enzyme for cellular respiration, leading to parasite death.[1]
Data Presentation: Efficacy of this compound and Control Compounds
The following tables summarize quantitative data from representative in vivo studies. This data can serve as a reference for designing new experiments and for comparison of results.
Table 1: Efficacy of this compound Monotherapy in a Babesia duncani Lethal Infection Mouse Model
| Parameter | Vehicle Control (PEG 400) | This compound |
| Mouse Strain | C3H/HeJ | C3H/HeJ |
| Parasite | Babesia duncani | Babesia duncani |
| Inoculum | 1 x 10³ infected erythrocytes | 1 x 10³ infected erythrocytes |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Dosing Regimen | Daily for 5 days (Day 3-7 post-infection) | 10 mg/kg, daily for 5 days (Day 3-7 post-infection) |
| Outcome | All mice succumbed to infection | Complete elimination of parasites |
| Survival | 0% | 100% (no recurrence of parasitemia)[2] |
Table 2: Efficacy of this compound Monotherapy in a Babesia microti Chronic Infection Mouse Model
| Parameter | Vehicle Control (PEG 400) | This compound |
| Mouse Strain | SCID (immunocompromised) | SCID (immunocompromised) |
| Parasite | Babesia microti | Babesia microti |
| Inoculum | 1 x 10⁴ infected erythrocytes | 1 x 10⁴ infected erythrocytes |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Dosing Regimen | Daily for 5 days (Day 3-7 post-infection) | 10 mg/kg, daily for 5 days (Day 3-7 post-infection) |
| Outcome | Chronic infection | Complete elimination of parasites |
| Parasitemia | Peak parasitemia reached | No detectable parasites post-treatment |
Table 3: Standard Antimalarial Drug Efficacy in a Plasmodium berghei Mouse Model (for comparison)
| Parameter | Chloroquine | Artesunate |
| Mouse Strain | CD-1 or Swiss Webster | CD-1 or Swiss Webster |
| Parasite | Plasmodium berghei | Plasmodium berghei |
| Inoculum | 1 x 10⁷ infected erythrocytes | 1 x 10⁷ infected erythrocytes |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosing Regimen | 20 mg/kg, daily for 4 days | 50 mg/kg, daily for 4 days |
| Outcome | Significant reduction in parasitemia | Rapid clearance of parasites |
| ED₉₀ (90% effective dose) | ~2.5-6.3 mg/kg | ~10.2-15.2 mg/kg[3] |
Experimental Protocols
General Guidelines for In Vivo Mouse Studies
-
Animal Models: The choice of mouse strain is critical and depends on the parasite species and the specific research question.
-
Immunocompetent mice (e.g., C3H/HeJ, Swiss Webster, CD-1, BALB/c): Suitable for studying acute infections and the efficacy of compounds in the context of an intact immune system.[4]
-
Immunocompromised mice (e.g., SCID, NOD-scid): Necessary for establishing and maintaining infections with human parasites like Plasmodium falciparum (requires human red blood cell engraftment) or for studying chronic infections.[5]
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Protocol for Evaluating the Efficacy of this compound in a Plasmodium berghei Suppressive Test (4-Day Test)
This is a standard model for the initial in vivo screening of antimalarial compounds.
Materials:
-
Plasmodium berghei (chloroquine-sensitive or resistant strain)
-
Female Swiss Webster or CD-1 mice (6-8 weeks old, 20-25 g)
-
This compound
-
Vehicle (e.g., PEG 400)
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope with oil immersion objective
-
Syringes and needles for injection
-
Oral gavage needles
Procedure:
-
Parasite Preparation and Inoculation:
-
Maintain a donor mouse infected with P. berghei.
-
On the day of infection (Day 0), collect blood from the donor mouse when parasitemia reaches 20-30%.
-
Dilute the infected blood in a suitable sterile medium (e.g., Alsever's solution, RPMI 1640) to a concentration of 5 x 10⁷ infected red blood cells (iRBCs) per ml.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 ml of the diluted iRBC suspension (1 x 10⁷ iRBCs).[6]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On Day 0 (2-4 hours post-infection), and subsequently on Days 1, 2, and 3, administer the prepared drug solutions to the respective groups of mice via oral gavage. A typical volume is 100-200 µl.[7]
-
Experimental Groups (n=5 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Positive control (e.g., Chloroquine at 20 mg/kg)
-
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Examine the smears under a microscope (100x oil immersion objective).
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for the treated groups using the following formula: % Suppression = 100 - [ (Mean parasitemia of treated group) / (Mean parasitemia of vehicle control group) ] * 100
-
Monitor the survival of the mice daily for up to 30 days. Mice that are parasite-free on Day 30 are considered cured.[7]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the parasite mitochondrion.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a 4-day suppressive in vivo efficacy test.
References
- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
Application Notes and Protocols for Oral Administration of ELQ-598 in Mice
Introduction
ELQ-598 is a second-generation endochin-like quinolone (ELQ) and a prodrug of the active compound ELQ-596.[1][2] It is a potent antimicrobial agent that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in various parasites.[1][2] This mechanism disrupts the parasite's ability to generate energy, leading to its death. This compound has demonstrated high efficacy in preclinical studies for the treatment of human babesiosis, a malaria-like illness caused by Babesia parasites.[1] When administered orally, this compound has been shown to achieve radical cure in mouse models of both chronic and lethal babesiosis infections.[1][2] These notes provide a detailed protocol for the preparation and oral administration of this compound to mice for research purposes.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound (Prodrug of ELQ-596) | [1] |
| Mouse Models | Immunocompromised (CB.17/SCID) mice for Babesia microti infection.Immunocompetent (C3H/HeJ) mice for Babesia duncani infection. | [1][3] |
| Dosage | 10 mg/kg | [1][3] |
| Route of Administration | Oral (p.o.) | [3] |
| Vehicle | Polyethylene glycol 400 (PEG 400) | [1] |
| Frequency | Once daily | [1][3] |
| Duration | 5 consecutive days (From Day 3 to Day 7 post-infection) | [1][3] |
| Observed Efficacy | - Complete elimination of B. duncani parasites in C3H mice.- Cleared B. microti infection in SCID mice, achieving radical cure.- Prevented lethal infection and ensured survival of treated mice. | [1][3] |
| Combination Therapy | A combination of this compound (10 mg/kg) and atovaquone (B601224) (10 mg/kg) also showed potent synergistic or additive effects in eradicating infection. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a solution of this compound in PEG 400 for oral gavage in mice.
Materials:
-
This compound powder (Cat. No.: HY-163483 or equivalent)[3]
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the Required Amount of this compound: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (e.g., 10 mL/kg).
-
Example Calculation: For 10 mice with an average weight of 25 g (0.025 kg) and a dose of 10 mg/kg, the total dose is 10 mice * 0.025 kg/mouse * 10 mg/kg = 2.5 mg of this compound.
-
-
Prepare the Dosing Solution:
-
Weigh the calculated amount of this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile tube.
-
Add the required volume of PEG 400 to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary to aid dissolution.
-
-
Storage: Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light. Prepare fresh solutions as needed for the duration of the study.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage. This technique requires proper training and handling to minimize stress and potential injury to the animal.[4][5]
Materials:
-
Prepared this compound dosing solution
-
Mouse scale for weighing
-
Appropriate-sized gavage needles (18-20 gauge, 1.5 inches long with a rounded tip for adult mice)[4]
-
1 mL syringes
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.[6]
-
Volume Calculation: For a 25 g mouse at a 10 mg/kg dose using a 1 mg/mL solution: 0.025 kg * 10 mg/kg = 0.25 mg. The volume to administer is 0.25 mg / 1 mg/mL = 0.25 mL. The maximum recommended dosing volume is 10 ml/kg.[4][6]
-
-
Gavage Needle Measurement:
-
Before the first use, measure the correct insertion length for the gavage needle. This is the distance from the tip of the mouse's nose to the last rib (xiphoid process).[7][8]
-
Mark this length on the needle with a permanent marker to prevent over-insertion and potential perforation of the esophagus or stomach.[4][8]
-
-
Animal Restraint:
-
Restrain the mouse firmly by scruffing the loose skin over the neck and shoulders. This should immobilize the head and cause the forelegs to extend to the sides.[4][6]
-
Hold the mouse in a vertical position, gently extending the head back to create a straight line from the mouth to the esophagus.[6][7]
-
-
Gavage Administration:
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.[4]
-
Advance the needle smoothly along the upper palate, allowing the mouse to swallow the tube. The tube should pass easily into the esophagus without resistance.[6]
-
CRITICAL: If any resistance is felt, immediately withdraw the needle and reposition. Do not force the needle, as this can cause severe injury.[6][8]
-
Once the needle is inserted to the pre-marked depth, dispense the solution slowly and steadily.[8]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle along the same path of insertion.[4]
-
Return the mouse to its cage and monitor it for at least 5-10 minutes for any signs of distress, such as labored breathing, gasping, or leakage of the solution from the nose or mouth.[4][6]
-
Continue to monitor the animals 12-24 hours after dosing.[5]
-
Visualizations
Mechanism of Action
The primary mechanism of action for this compound's active form, ELQ-596, is the inhibition of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain of the parasite. This blockage prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, halting the production of ATP and leading to the parasite's death.
Caption: Mechanism of action of this compound targeting the parasite's mitochondrial electron transport chain.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for administering this compound to mice.
Caption: Experimental workflow for the oral administration of this compound in mice.
References
- 1. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: Babesia microti Infection Model for ELQ-598 Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human babesiosis, a tick-borne infectious disease caused by the intraerythrocytic parasite Babesia microti, is an emerging public health concern. Current treatment regimens, such as the combination of atovaquone (B601224) and azithromycin, face challenges including adverse side effects and the emergence of drug resistance.[1][2] Endochin-like quinolones (ELQs) are a promising class of antiprotozoal compounds.[1][3] ELQ-598, a prodrug of ELQ-596, has demonstrated high efficacy as an orally administered monotherapy and has the potential to provide a radical cure for babesiosis.[3][4] These application notes provide a detailed protocol for testing the efficacy of this compound in a Babesia microti infection model in mice.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, ELQ-596, in the host. ELQs target the mitochondrial electron transport chain of Babesia parasites by inhibiting the cytochrome bc1 complex (Complex III).[3][5] Specifically, ELQs bind to the ubiquinol (B23937) reduction (Qi) site of cytochrome b, a key protein in the bc1 complex.[4][6] This binding event disrupts the Q-cycle, blocking electron transport and collapsing the mitochondrial membrane potential, which ultimately leads to parasite death.
Caption: Mechanism of action of this compound and Atovaquone on the Babesia mitochondrial electron transport chain.
Experimental Protocols
Animal Model and Parasite Strain
-
Animal Model : Female severe combined immunodeficient (SCID) mice, 6-8 weeks old, are a suitable model for establishing a chronic B. microti infection.[1][7] BALB/c mice can also be used as an immunocompetent model.[8]
-
Parasite Strain : The Babesia microti LabS1 strain can be used for these studies.
In Vivo Infection Protocol
-
Parasite Preparation : Obtain B. microti-infected red blood cells (iRBCs) from a previously infected donor mouse with rising parasitemia.
-
Inoculum Preparation : Dilute the iRBCs in a sterile phosphate-buffered saline (PBS) solution to achieve the desired concentration. A typical inoculum is 1 x 107 iRBCs in a volume of 200 µL.[1]
-
Infection : Inject each mouse intraperitoneally (IP) or intravenously (IV) with the prepared parasite inoculum.[7]
This compound Efficacy Testing Protocol
-
Drug Formulation : Prepare this compound for oral gavage. A common vehicle is 20% (v/v) TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) in water.
-
Treatment Initiation : Begin treatment when parasitemia reaches a predetermined level (e.g., 1-3%), typically around 4-7 days post-infection.
-
Drug Administration : Administer this compound orally once daily for a period of 7-10 days.[9]
-
Monitoring Parasitemia :
-
Collect a small amount of blood (2-3 µL) from the tail vein of each mouse every 1-2 days.
-
Prepare thin blood smears on microscope slides.
-
Stain the smears with Giemsa stain.
-
Examine the smears under a light microscope at 1000x magnification (oil immersion).
-
Determine the percentage of iRBCs by counting at least 500 red blood cells.
-
-
Monitoring Survival : Record the survival of the mice daily for the duration of the experiment.
-
Assessment of Radical Cure : After the treatment period, continue to monitor parasitemia for an extended period (e.g., up to 45-60 days) to detect any recrudescence, which would indicate a failure to achieve a radical cure.[1]
Caption: Experimental workflow for testing the efficacy of this compound in a B. microti mouse infection model.
Data Presentation
In Vivo Efficacy of this compound Monotherapy
The following table summarizes the expected efficacy of this compound as a monotherapy in a B. microti-infected SCID mouse model.
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration (days) | Outcome |
| Vehicle Control | N/A | 10 | Uncontrolled parasitemia, mortality |
| This compound | 1 | 10 | Partial reduction in parasitemia |
| This compound | 5 | 10 | Significant reduction in parasitemia |
| This compound | 10 | 10 | Radical cure, 100% survival[3][4] |
In Vivo Efficacy of this compound in Combination with Atovaquone
Combining this compound with atovaquone, which targets the Qo site of the cytochrome bc1 complex, can be highly effective and may allow for lower doses to achieve a radical cure.[1][4]
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration (days) | Outcome |
| Vehicle Control | N/A | 10 | Uncontrolled parasitemia, mortality |
| Atovaquone | 10 | 10 | Initial clearance followed by recrudescence |
| This compound | 10 | 10 | Radical cure, 100% survival |
| This compound + Atovaquone | 5 + 5 | 10 | Radical cure, 100% survival |
| This compound + Atovaquone | 10 + 10 | 10 | Radical cure, 100% survival[4] |
Conclusion
The Babesia microti infection model in SCID mice is a robust system for evaluating the in vivo efficacy of novel drug candidates like this compound. The protocols outlined in these application notes provide a framework for conducting these studies in a reproducible manner. The high potency of this compound, particularly its ability to achieve a radical cure as a monotherapy at 10 mg/kg, makes it a very promising candidate for the treatment of human babesiosis.[3][4] Further studies could explore the efficacy of this compound against other Babesia species and investigate its potential for prophylactic use.
References
- 1. Radical cure of experimental babesiosis in immunodeficient mice using a combination of an endochin-like quinolone and atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-parasitic drug discovery against Babesia microti by natural compounds: an extensive computational drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome b Drug Resistance Mutation Decreases Babesia Fitness in the Tick Stages But Not the Mammalian Erythrocytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ipd.org.cn [ipd.org.cn]
Application Notes and Protocols for In Vitro Susceptibility Testing of ELQ-598
Introduction
ELQ-598 is an investigational antimalarial agent. It is a prodrug that is converted in vivo to its active metabolite, ELQ-596.[1][2] The endochin-like quinolone (ELQ) class of compounds function by targeting the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[1][3][4] This inhibition disrupts essential metabolic pathways in the parasite, leading to its death.
These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound and its active metabolite, ELQ-596, using the SYBR Green I-based fluorescence assay. This method is a common, reliable, and non-radioactive alternative for assessing antimalarial drug efficacy.[3][5]
Data Presentation
The following table summarizes the 50% inhibitory concentrations (IC50) of ELQ-596 and this compound against various strains of P. falciparum. This data can be used as a reference for interpreting experimental results.
| Compound | P. falciparum Strain | Mean IC50 (nM) |
| ELQ-596 | D6 | 0.13 ± 0.02 |
| ELQ-596 | Dd2 | 0.17 ± 0.02 |
| ELQ-596 | ATVr C2B | 0.13 ± 0.02 |
| ELQ-596 | ELQ-300r D1 | 8.8 ± 0.6 |
| This compound | Parasitic Strain | 37 |
Data for D6, Dd2, ATVr C2B, and ELQ-300r D1 strains are for ELQ-596 as reported in a study performing experiments in quadruplicate.[1] The IC50 value for the parasitic strain is for this compound.[2]
Experimental Protocols
SYBR Green I-based Fluorescence Assay for P. falciparum Susceptibility
This protocol is adapted from established methodologies for antimalarial drug susceptibility testing.[3][5]
Materials and Reagents:
-
Parasite Culture:
-
P. falciparum strains (e.g., drug-sensitive 3D7 or D6, and drug-resistant Dd2 or K1 strains)[6]
-
Human erythrocytes (type O+), washed
-
Complete culture medium:
-
-
Drug Solutions:
-
This compound or ELQ-596 powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete culture medium for serial dilutions
-
-
Assay Reagents:
-
SYBR Green I lysis buffer:
-
20 mM Tris-HCl (pH 7.5)
-
5 mM EDTA
-
0.008% (w/v) saponin
-
0.08% (v/v) Triton X-100
-
0.2 µL/mL SYBR Green I dye
-
-
-
Equipment and Consumables:
Experimental Workflow Diagram:
Caption: Workflow for the SYBR Green I-based in vitro susceptibility assay.
Step-by-Step Protocol:
-
Parasite Culture Preparation:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound or ELQ-596 in DMSO.
-
Perform serial dilutions of the drug in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to a 96-well black, clear-bottom assay plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
-
Assay Incubation:
-
Fluorescence Reading:
-
After the incubation period, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.[3]
-
Read the fluorescence using a plate reader with an excitation wavelength of approximately 497 nm and an emission wavelength of approximately 520 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence values (from uninfected erythrocytes) from all experimental wells.
-
Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the fluorescence in the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action Diagram
The following diagram illustrates the inhibitory action of ELQ compounds on the parasite's mitochondrial electron transport chain.
Caption: Inhibition of the Cytochrome bc1 Complex by ELQ-596.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mmv.org [mmv.org]
Application Notes and Protocols for ELQ-598 and Atovaquone Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of the combination therapy of ELQ-598 and atovaquone (B601224). This therapeutic strategy has demonstrated significant efficacy in preclinical models of parasitic diseases, particularly babesiosis, caused by protozoans of the Babesia genus. The combination therapy targets the parasite's mitochondrial electron transport chain, a crucial pathway for its survival. This compound, a prodrug of ELQ-596, is an endochin-like quinolone (ELQ) that inhibits the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex.[1] Atovaquone, a well-established antiprotozoal agent, targets the ubiquinol-oxidation (Qo) site of the same complex.[1][2] This dual-site inhibition leads to a synergistic or additive effect, resulting in the effective clearance of parasites and prevention of drug resistance.[1][3]
Mechanism of Action
The synergistic or additive effect of the this compound and atovaquone combination stems from their distinct but complementary inhibitory actions on the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain. This complex is vital for ATP synthesis.[4][5]
-
Atovaquone: This compound acts as a ubiquinone analog and binds to the Qo site of cytochrome b, one of the subunits of the cytochrome bc1 complex. This binding blocks the oxidation of ubiquinol, thereby inhibiting the electron flow and collapsing the mitochondrial membrane potential.[4][5]
-
This compound: As a prodrug, this compound is converted to its active form, ELQ-596, in vivo.[6] ELQ-596 targets the Qi site of the cytochrome bc1 complex, preventing the reduction of ubiquinone.[1]
By inhibiting both the Qo and Qi sites, the combination therapy effectively disrupts the Q-cycle, a process essential for proton translocation and ATP production, leading to parasite death.
Data Presentation
In Vivo Efficacy of this compound and Atovaquone Combination Therapy
| Parameter | B. duncani Model | B. microti Model | Reference |
| Animal Model | C3H/HeJ mice | SCID mice | [6] |
| Infection | 1 x 10³ infected erythrocytes | 1 x 10⁴ infected erythrocytes | [1] |
| Treatment | This compound (10 mg/kg) + Atovaquone (10 mg/kg) | This compound (10 mg/kg) + Atovaquone (10 mg/kg) | [6] |
| Administration | Daily oral gavage for 5 days | Daily oral gavage for 5 days | [1] |
| Outcome | Complete elimination of parasites, 100% survival | Complete elimination of parasites | [6] |
In Vitro Activity of this compound's Active Form (ELQ-596)
| Compound | IC50 (nM) | Cell Line Toxicity (IC50, µM) | Reference |
| ELQ-596 | 37 | 19 (human cells) | [6] |
Experimental Protocols
I. Animal Models and Parasite Strains
-
Babesia duncani Model:
-
Babesia microti Model:
II. Drug Formulation and Administration
-
Preparation of Drug Suspensions:
-
Both this compound and atovaquone should be formulated as suspensions in a vehicle suitable for oral gavage in mice.
-
A commonly used vehicle is polyethylene (B3416737) glycol 400 (PEG-400).[7][8]
-
For the combination therapy, each drug can be prepared as a separate stock solution and administered sequentially, or co-formulated if compatibility is established.
-
To prepare a 10 mg/kg dose for a 20 g mouse (requiring 0.2 mg of drug), a stock solution of 2 mg/mL in PEG-400 can be prepared. A volume of 100 µL of this suspension would then be administered.
-
-
Oral Gavage Administration:
III. Monitoring of Efficacy
-
Parasitemia Assessment:
-
Collect a small amount of blood from the tail vein of each mouse at regular intervals (e.g., daily or every other day).
-
Prepare thin blood smears on microscope slides.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a light microscope.
-
-
Survival Monitoring:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
Record survival data to generate Kaplan-Meier survival curves.
-
-
Confirmation of Cure:
-
At the end of the study (e.g., day 60 post-infection), the absence of parasites in the blood should be confirmed.
-
For a more sensitive detection of residual parasites, quantitative PCR (qPCR) can be performed on blood samples.
-
Safety and Pharmacokinetics
While detailed pharmacokinetic and toxicology data for the specific combination of this compound and atovaquone are not extensively published, existing literature suggests a favorable profile for both compounds. ELQs, including the active form of this compound, have demonstrated good metabolic stability and desirable pharmacokinetic properties.[9] Atovaquone is a well-characterized drug with a known safety profile in humans. The combination has been shown to be well-tolerated in mouse models at therapeutic doses, with no reported adverse effects.[6] Further studies are warranted to fully characterize the pharmacokinetic interactions and long-term safety of this combination therapy.
References
- 1. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Long-Term Efficacy and Relapse of ELQ-598
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELQ-598 is an investigational antimalarial compound, a prodrug of ELQ-596, which belongs to the next-generation of endochin-like quinolones (ELQs).[1][2] This class of compounds targets the cytochrome bc1 complex of the malaria parasite, a critical component of the mitochondrial electron transport chain, thereby disrupting its energy metabolism.[3] this compound has demonstrated enhanced efficacy in preclinical models of malaria compared to its predecessors, positioning it as a promising candidate for both treatment and prophylaxis.[1][2] These application notes provide a summary of the available data on this compound and detailed protocols for assessing its long-term efficacy and potential for preventing relapse, crucial steps in its preclinical and clinical development.
Mechanism of Action: Targeting the Parasite's Powerhouse
The ELQ series of compounds, including the active form of this compound (ELQ-596), exert their antimalarial effect by inhibiting the cytochrome bc1 complex (Complex III) of the Plasmodium parasite. This complex is a key enzyme in the mitochondrial electron transport chain, responsible for generating ATP, the primary energy currency of the cell. By binding to the Qi site of the cytochrome bc1 complex, ELQ compounds block the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[3] This mechanism is distinct from that of atovaquone, another cytochrome bc1 inhibitor that binds to the Qo site, and ELQ compounds have shown activity against atovaquone-resistant parasite strains.
Figure 1. Mechanism of action of this compound.
Preclinical Efficacy of this compound
Published preclinical data has highlighted the potential of this compound. As a prodrug, it exhibits improved physicochemical properties, such as reduced crystallinity, leading to better in vivo efficacy compared to its parent compound and earlier analogs.[1][2]
| Parameter | This compound (Prodrug of ELQ-596) | Reference Compound (ELQ-331) | Reference |
| Target Organism | Murine Malaria (Plasmodium species) | Murine Malaria (Plasmodium species) | [1] |
| Relative Efficacy | 4- to 10-fold more effective | - | [1] |
| Target Organism | Babesia duncani (in C3H mice) | Not Reported | [4] |
| Dosage | 10 mg/kg (p.o., daily for 5 days) | Not Reported | [4] |
| Outcome | Complete elimination of infection | Not Reported | [4] |
| Target Organism | Babesia microti (in mice) | Not Reported | [4] |
| Dosage | 10 mg/kg (p.o., daily for 5 days) | Not Reported | [4] |
| Outcome | Effective at eliminating infection | Not Reported | [4] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the long-term efficacy (causal prophylaxis) and the potential for relapse of antimalarial drug candidates like this compound. These protocols are based on established preclinical models and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Assessing Long-Term Efficacy (Causal Prophylaxis) in a Murine Model
This protocol is designed to evaluate the ability of this compound to prevent the establishment of a malaria infection when administered prior to parasite exposure.
1. Materials and Reagents:
-
This compound
-
Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol (B145695) in sterile water)
-
6- to 8-week-old female BALB/c mice
-
Plasmodium berghei or Plasmodium yoelii sporozoites
-
Anopheles stephensi mosquitoes infected with P. berghei or P. yoelii
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
2. Experimental Workflow:
Figure 2. Workflow for assessing causal prophylaxis.
3. Detailed Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days under standard laboratory conditions.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations.
-
Administer a single oral dose of this compound to the treatment groups. The control group should receive the vehicle alone.
-
-
Parasite Challenge:
-
One hour after drug administration, challenge the mice with infectious sporozoites. This can be done via intravenous injection of a known number of sporozoites or by allowing infected mosquitoes to feed on the mice.
-
-
Monitoring for Parasitemia:
-
Starting on day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily until day 14.
-
Stain the smears with Giemsa and examine them under a microscope to detect the presence of blood-stage parasites.
-
-
Data Analysis:
-
The primary endpoint is the percentage of mice in each group that remain free of blood-stage parasites throughout the monitoring period.
-
Calculate the 95% confidence intervals for the protective efficacy in each group.
-
Protocol 2: Assessing Relapse Using a Plasmodium cynomolgi - Rhesus Macaque Model
Plasmodium vivax, a major cause of relapsing malaria, does not readily infect common laboratory rodents. Therefore, assessing drugs for their ability to prevent relapse often requires the use of non-human primate models infected with Plasmodium cynomolgi, a closely related parasite that forms dormant liver stages (hypnozoites), similar to P. vivax.[2]
1. Materials and Reagents:
-
This compound
-
A fast-acting blood-stage antimalarial (e.g., chloroquine)
-
Vehicle for drug formulation
-
Adult rhesus macaques (Macaca mulatta)
-
Plasmodium cynomolgi sporozoites
-
Infected Anopheles mosquitoes
-
Equipment for blood collection and parasite quantification (microscopy or qPCR)
2. Experimental Workflow:
Figure 3. Workflow for assessing anti-relapse activity.
3. Detailed Procedure:
-
Infection of Non-Human Primates: Infect rhesus macaques with P. cynomolgi sporozoites via the bite of infected mosquitoes or intravenous injection.
-
Monitoring Primary Infection: Monitor the animals for the development of the primary blood-stage infection by regular blood smear analysis or qPCR.
-
Blood-Stage Treatment: Once the primary infection is patent, treat the animals with a fast-acting blood-stage antimalarial to clear the erythrocytic parasites. This treatment will not affect the dormant hypnozoites in the liver.
-
Test Compound Administration: Following the clearance of the primary infection, administer this compound to the test group and vehicle to the control group according to the desired dosing regimen.
-
Long-Term Monitoring for Relapse: Monitor all animals for several months for the recurrence of blood-stage parasitemia, which would indicate a relapse from the activation of liver hypnozoites.
-
Data Analysis: The primary outcome is the relapse rate in the this compound-treated group compared to the control group. The time to first relapse can also be a key endpoint.
Conclusion
This compound represents a promising next-generation antimalarial with a potent mechanism of action and favorable preclinical efficacy. The protocols outlined above provide a framework for the rigorous assessment of its long-term efficacy and anti-relapse potential, which are critical for its continued development as a tool for malaria control and elimination. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its safety profile.
References
- 1. Modeling Relapsing Malaria: Emerging Technologies to Study Parasite-Host Interactions in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | No more monkeying around: primate malaria model systems are key to understanding Plasmodium vivax liver-stage biology, hypnozoites, and relapses [frontiersin.org]
- 3. mmv.org [mmv.org]
- 4. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ELQ-598 for Oral Gavage in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and oral administration of ELQ-598 in animal studies, specifically focusing on oral gavage in mice. This compound is a prodrug of the potent antiparasitic compound ELQ-596, and its effective oral delivery is crucial for preclinical evaluation.
Physicochemical and In Vitro Efficacy Data
A summary of the key physicochemical and in vitro efficacy data for this compound and its active metabolite, ELQ-596, is presented in Table 1. This information is essential for understanding the compound's properties and its potency against target parasites.
Table 1: Physicochemical and In Vitro Efficacy Data for this compound and ELQ-596
| Parameter | This compound (Prodrug) | ELQ-596 (Active Drug) | Reference |
| Molecular Formula | C₂₈H₂₃ClF₃NO₆ | - | [1] |
| Molecular Weight | 561.93 g/mol | - | [1] |
| Target | Parasite Cytochrome bc₁ Complex | Parasite Cytochrome bc₁ Complex | [2] |
| Pathway | Anti-infection | Anti-infection | [1] |
| In Vitro IC₅₀ vs. B. duncani | 37 nM | 32 nM | [2] |
| In Vitro IC₅₀ vs. Human Cells | 19 µM | - | [1] |
Experimental Protocols
Recommended Vehicle for Oral Administration
Based on successful in vivo efficacy studies in mice, the recommended vehicle for the oral administration of this compound is Polyethylene Glycol 400 (PEG-400) .[2]
Preparation of this compound Dosing Solution (1 mg/mL for a 10 mg/kg Dose)
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in PEG-400. This concentration is suitable for administering a 10 mg/kg dose to a 20-25 g mouse in a volume of 0.2-0.25 mL.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile microcentrifuge tubes or other suitable containers
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
For a 1 mg/mL solution, weigh out the desired amount of this compound. For example, to prepare 1 mL of dosing solution, weigh 1 mg of this compound.
-
-
Dissolve this compound in PEG-400:
-
Place the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of PEG-400. For a 1 mg/mL solution, add 1 mL of PEG-400.
-
Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved and the solution is clear. Visual inspection is crucial to ensure no particulate matter remains.
-
-
Storage of the Dosing Solution:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
The standard gavage volume for mice is typically 5-10 mL/kg. For a 10 mg/kg dose using a 1 mg/mL solution, the administration volume will be 10 mL/kg.
-
-
Dose Calculation:
-
Volume to administer (mL) = (Body weight of mouse (kg) x Desired dose (mg/kg)) / Concentration of dosing solution (mg/mL)
-
For a 25 g (0.025 kg) mouse and a 10 mg/kg dose with a 1 mg/mL solution: (0.025 kg x 10 mg/kg) / 1 mg/mL = 0.25 mL
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the this compound solution from the syringe.
-
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress.
-
In Vivo Efficacy Data
Oral administration of this compound formulated in PEG-400 has demonstrated significant efficacy in mouse models of babesiosis.
Table 2: In Vivo Efficacy of Orally Administered this compound in Mice
| Animal Model | Infection | Dose | Dosing Regimen | Outcome | Reference |
| C3H Mice | Babesia duncani | 10 mg/kg | p.o. daily for 5 days | Complete elimination of parasites | [1] |
| SCID Mice | Babesia microti | 10 mg/kg | p.o. daily for 5 days | Complete elimination of infection | [2] |
Visualizations
Experimental Workflow for this compound Oral Gavage Preparation
Caption: Workflow for preparing and administering this compound for oral gavage.
Logical Relationship of this compound as a Prodrug
References
Application Notes and Protocols for ELQ-598 in Malaria Prophylaxis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ELQ-598, a promising next-generation endochin-like quinolone (ELQ) derivative, for use in malaria prophylaxis research. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in evaluating its efficacy and mechanism of action.
Introduction
Malaria remains a significant global health challenge, with millions of cases reported annually. The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents. This compound is a prodrug of ELQ-596, a potent antimalarial compound that targets the parasite's cytochrome bc1 complex.[1] this compound is designed to have improved physicochemical properties, such as reduced crystallinity, leading to enhanced oral bioavailability and in vivo efficacy compared to its parent compounds.[1] Research indicates that this compound is significantly more effective against murine malaria models than its predecessor, ELQ-331, suggesting its potential for lower, less frequent dosing regimens for malaria prophylaxis in humans.[1]
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, ELQ-596, within the host.[2] This conversion is believed to be mediated by host and parasite esterases in the liver and bloodstream.[3] The active compound, ELQ-596, is a potent inhibitor of the Plasmodium cytochrome bc1 (cyt bc1) complex, a critical component of the mitochondrial electron transport chain.[3][4][5] By binding to the Qi site of the cyt bc1 complex, ELQ-596 disrupts mitochondrial function, leading to the inhibition of parasite growth and replication at various stages of its lifecycle, including the liver, blood, and transmission stages.[1][3][6] This mechanism is distinct from atovaquone, which targets the Qo site of the same complex.[3]
Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its active form, ELQ-596.
Table 1: In Vitro Activity of ELQ Compounds against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Notes |
| ELQ-596 | Multidrug-resistant P. falciparum | Potent (specific values not detailed in provided abstracts) | Enhanced potency compared to earlier ELQs.[1] |
| This compound | Not specified | 37 | Potent parasitic growth inhibition.[2] |
| ELQ-300 | D6 | 1.7 | Precursor compound for comparison.[6] |
| ELQ-300 | Dd2 (drug-resistant) | 2.5 | Precursor compound for comparison.[6] |
| ELQ-300 | Tm90-C2B (atovaquone-resistant) | 2.3 | Precursor compound for comparison.[6] |
Table 2: In Vivo Prophylactic and Treatment Efficacy of this compound in Murine Models
| Model | Parasite | Dosing Regimen | Efficacy |
| Causal Prophylaxis (Sporozoite Challenge) | P. yoelii | Single oral dose administered 1 hour post-infection | Lowest fully protective single dose: 0.3 mg/kg (as this compound).[1] |
| Blood-Stage Treatment (4-day suppression test) | P. yoelii | Not specified for this compound | This compound is reported to be ~10 times more effective than ELQ-331 as a single dose cure.[1] |
| Blood-Stage Treatment | B. duncani | 10 mg/kg; p.o.; daily DPI 3-7 | Complete elimination of parasites.[2] |
| Blood-Stage Treatment | B. microti | 10 mg/kg; p.o.; daily DPI 3-7 | Effective at eliminating infection.[2] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This protocol is adapted from standard methodologies for assessing the in vitro activity of antimalarial compounds against P. falciparum.[3]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its active metabolite, ELQ-596.
Materials:
-
P. falciparum culture (e.g., D6, Dd2 strains)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Human red blood cells (RBCs)
-
This compound and ELQ-596, dissolved in an appropriate solvent (e.g., DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Prepare a parasite culture with 2% hematocrit and 0.2% parasitemia.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted test compounds to the respective wells. Include drug-free controls.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In vitro antimalarial susceptibility workflow.
In Vivo Causal Prophylaxis Study (Sporozoite Challenge Model)
This protocol is based on studies evaluating the prophylactic efficacy of ELQ compounds against sporozoite challenge in mice.[1][3]
Objective: To assess the ability of this compound to prevent the establishment of liver-stage malaria infection.
Materials:
-
Female mice (e.g., CF1 or C57BL/6)
-
Plasmodium yoelii sporozoites
-
This compound formulated for oral gavage (e.g., in PEG400)
-
Giemsa stain
-
Microscope slides
-
Microscope
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Inoculate mice intravenously (via tail vein) with 10,000 P. yoelii sporozoites.
-
Administer a single oral dose of this compound by gavage one hour after sporozoite inoculation. Include a vehicle control group.
-
Monitor the mice for the presence of blood-stage parasites by preparing Giemsa-stained thin blood smears from tail blood.
-
Examine blood smears at 72 and 120 hours post-infection, and then weekly thereafter until day 30.
-
An animal is considered fully protected if no parasites are detected in the blood throughout the 30-day follow-up period.
-
Record the number of protected mice in each treatment group to determine the minimum effective dose.
In vivo causal prophylaxis experimental workflow.
In Vivo Blood-Stage Efficacy (4-Day Suppressive Test)
This protocol, often referred to as the Peters' 4-day test, is a standard method for evaluating the efficacy of antimalarial compounds against blood-stage parasites in mice.[6]
Objective: To determine the 50% and 90% effective doses (ED50 and ED90) of this compound against an established blood-stage infection.
Materials:
-
Female mice (e.g., CF1)
-
Plasmodium yoelii parasitized erythrocytes
-
This compound formulated for oral gavage
-
Giemsa stain
-
Microscope slides
-
Microscope
Procedure:
-
Infect mice intravenously with 2.5 x 104 to 5.0 x 104P. yoelii parasitized erythrocytes (Day 0).
-
Beginning on Day 1, administer the test compound by oral gavage once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
On Day 5, prepare Giemsa-stained thin blood smears from tail blood of all mice.
-
Determine the parasitemia in each mouse by microscopic examination.
-
Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group.
-
Determine the ED50 and ED90 values by plotting the percent reduction in parasitemia against the log of the drug dose.
-
To assess for recrudescence, mice that are aparasitemic on Day 5 can be monitored for up to 30 days. Animals that remain aparasitemic on Day 30 are considered cured.[1]
Safety and Selectivity
Preliminary data suggests that this compound has low toxicity towards human cells, with a reported IC50 of 19 µM.[2] Further toxicological studies are necessary to establish a comprehensive safety profile for clinical development.
Conclusion
This compound represents a significant advancement in the development of endochin-like quinolones for malaria prophylaxis. Its improved physicochemical properties and high in vivo potency in preclinical models highlight its potential as a next-generation antimalarial drug. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of this compound, contributing to the development of new tools for malaria prevention.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application of ELQ-598 in Multi-Drug Resistant P. falciparum Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multi-drug resistant (MDR) Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts.[1][2][3] New antimalarial agents with novel mechanisms of action are urgently needed to combat this growing problem. ELQ-598 is a promising new antimalarial compound that has demonstrated potent activity against MDR P. falciparum. This document provides detailed application notes and protocols for researchers and drug development professionals working with this compound and its active metabolite, ELQ-596.
This compound is a prodrug of ELQ-596, a member of the 3-biaryl endochin-like quinolone (ELQ) series.[4][5] Prodrugs are often utilized to improve the pharmaceutical properties of a compound, such as solubility and bioavailability.[6][7] this compound itself has diminished crystallinity compared to its active form, which contributes to its enhanced in vivo efficacy.[4][5] The parent class of ELQs target the cytochrome bc1 complex of the parasite, a critical component of the mitochondrial electron transport chain.[6]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its active form, ELQ-596.
Table 1: In Vitro Activity of ELQ-596 against Drug-Sensitive and Multi-Drug Resistant P. falciparum Strains
| P. falciparum Strain | Resistance Profile | IC50 (nM) |
| D6 | Chloroquine-sensitive | 1.7 |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 2.5 |
| Tm90-C2B | Chloroquine-resistant, Quinine-resistant, Pyrimethamine-resistant, Mefloquine-resistant | 2.3 |
Data extracted from in vitro experiments showing the potent activity of the active form of this compound against various P. falciparum strains.[7]
Table 2: In Vitro and In Vivo Efficacy of this compound and Related Compounds
| Compound | Parameter | Value | Species/Model |
| This compound | IC50 (parasitic growth inhibition) | 37 nM | Babesia duncani |
| This compound | IC50 (human cell toxicity) | 19 µM | Human cells |
| This compound | In vivo efficacy (complete elimination) | 10 mg/kg | B. duncani in C3H mice |
| This compound | In vivo efficacy (effective elimination) | 10 mg/kg | B. microti in mice |
| ELQ-337 (related prodrug) | Single-dose curative | 2.0 mg/kg | P. yoelii in mice |
This table showcases the potent in vitro activity of this compound against a related apicomplexan parasite and its low toxicity to human cells, alongside its in vivo efficacy in mouse models.[8] Data for a related prodrug, ELQ-337, is included for comparison.[7]
Experimental Protocols
In Vitro Susceptibility Testing of P. falciparum
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum cultures.
Materials:
-
P. falciparum strains (e.g., D6, Dd2, Tm90-C2B)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax II)
-
96-well microplates
-
Test compound (this compound or ELQ-596) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]
-
Drug Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Inoculation: Adjust the parasite culture to a 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Staining and Lysis: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing in a Murine Malaria Model
This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of antimalarial compounds against a rodent malaria parasite, which serves as a model for human malaria.[9][10]
Materials:
-
Rodent malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei)
-
Laboratory mice (e.g., Swiss Webster or C57BL/6)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control (e.g., PEG 400)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intravenously or intraperitoneally with 1 x 106 parasitized red blood cells.
-
Drug Administration: Two hours post-infection (Day 0), administer the first dose of the test compound or vehicle control orally. Continue dosing once daily for the next three days (Days 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the percent suppression of parasitemia for each drug-treated group compared to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) can be determined by dose-response analysis.
-
Monitoring for Recrudescence: Continue to monitor parasitemia in treated mice for up to 30 days to check for recrudescence of the infection.
Visualizations
Mechanism of Action of Endochin-Like Quinolones (ELQs)
Caption: Mechanism of action of ELQ-596 targeting the cytochrome bc1 complex.
Experimental Workflow for Antimalarial Drug Discovery
Caption: Experimental workflow for antimalarial drug evaluation.
References
- 1. Combating multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum: Multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combating multidrug‐resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
Troubleshooting & Optimization
how to enhance the bioavailability of ELQ-598 in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ELQ-598 in animal models.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of the active metabolite (ELQ-596) after oral administration of this compound. | Poor solubility and dissolution of this compound in the gastrointestinal (GI) tract. | 1. Formulation Optimization: Consider advanced formulation strategies such as nanosuspensions or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve dissolution rate and solubility. 2. Vehicle Selection: While polyethylene (B3416737) glycol (PEG) 400 has been used as a vehicle, exploring lipid-based formulations may further enhance absorption. |
| Precipitation of this compound in the dosing formulation upon standing. | The compound may have low solubility in the chosen vehicle, leading to the formation of a suspension that is not stable. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the dosing suspension immediately before each administration to ensure a uniform dose. 2. Solubility Enhancement: If precipitation persists, consider using co-solvents or switching to a formulation approach where the compound is fully solubilized, such as a SEDDS. |
| Inconsistent results between individual animals in the same treatment group. | 1. Improper Dosing Technique: Inaccurate administration can lead to variability. 2. Food Effects: The presence or absence of food in the GI tract can influence drug absorption. | 1. Standardize Oral Gavage: Ensure all personnel are proficient in oral gavage techniques and use appropriate gavage needle sizes for the animal model. 2. Control Feeding: Fast animals overnight before dosing to minimize variability related to food intake. Ensure consistent access to food and water post-dosing across all study groups. |
| Suspected chelation with co-administered compounds. | Quinolone-like compounds can chelate with polyvalent metal cations, reducing their absorption. | Avoid co-administration of this compound with compounds or vehicles containing high concentrations of metal cations (e.g., antacids). If co-administration is necessary, dosing times should be separated by several hours. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using this compound as a prodrug?
A1: this compound is a prodrug of the active compound ELQ-596. The prodrug approach is utilized to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. For many endochin-like quinolones, which can have poor aqueous solubility and high crystallinity, a prodrug strategy can enhance oral bioavailability by improving these physicochemical characteristics.
Q2: What is a standard vehicle for administering this compound in animal models?
A2: In published preclinical studies, this compound has been effectively administered to mice orally in polyethylene glycol 400 (PEG 400).[1][2]
Q3: How can the oral bioavailability of endochin-like quinolones be significantly improved?
A3: A demonstrated successful strategy for a related endochin-like quinolone, ELQ-316, was the creation of a carbonate ester prodrug (ELQ-334). This modification reduced the crystallinity of the parent compound and led to a significant increase in oral bioavailability.[3] This highlights the potential of chemical modification of the ELQ scaffold to overcome absorption limitations.
Q4: Are there other formulation strategies that could enhance the bioavailability of this compound?
A4: Yes, for poorly water-soluble compounds like this compound, several advanced formulation strategies can be explored:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, facilitating drug solubilization and absorption.
Q5: What are the key considerations for oral gavage of this compound in mice?
A5: Key considerations include:
-
Accurate Dosing Volume: The volume should be calculated based on the animal's body weight, typically not exceeding 10 mL/kg.
-
Proper Technique: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus. The head and neck of the mouse should be properly extended to ensure the needle passes easily into the esophagus.
-
Verification of Placement: Ensure the needle is in the esophagus and not the trachea before administering the compound.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
Data Presentation
The following table summarizes the pharmacokinetic parameters of the endochin-like quinolone ELQ-316 and its carbonate ester prodrug ELQ-334 after oral administration in mice, demonstrating the potential for a prodrug approach to enhance bioavailability.
| Compound Administered | Analyte | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Fold Increase in Bioavailability (AUC) |
| ELQ-316 | ELQ-316 | 10 | 1,200 | 14,000 | - |
| ELQ-334 | ELQ-316 | 13.4 (molar equivalent to 10 mg/kg ELQ-316) | 7,200 | 84,000 | 6.0 |
Data adapted from a study on ELQ-316 and its prodrug ELQ-334, which serves as a relevant example for enhancing the bioavailability of endochin-like quinolones.[3]
Experimental Protocols
Protocol 1: Preparation and Oral Administration of an this compound Suspension
This protocol is based on methods used for in vivo efficacy studies of this compound.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate size oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and PEG 400 to achieve the desired dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a volume of 0.2 mL).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of PEG 400 to the tube.
-
Vigorously vortex the mixture until a homogenous suspension is formed. If necessary, sonicate the suspension to aid in dispersion.
-
Immediately before dosing each animal, vortex the suspension again to ensure uniformity.
-
Draw the required volume of the suspension into a syringe fitted with an oral gavage needle.
-
Administer the suspension to the mouse via oral gavage, ensuring proper technique to deliver the dose directly to the stomach.
Protocol 2: General Method for Nanosuspension Formulation
This is a general protocol for preparing a nanosuspension of a poorly soluble drug like this compound, which can be adapted for specific experimental needs.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., a solution of polyvinylpyrrolidone (B124986) (PVP) or Tween 80 in purified water)
-
High-pressure homogenizer or bead mill
-
Dynamic light scattering (DLS) instrument for particle size analysis
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Disperse a known amount of this compound powder in the stabilizer solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill. The specific parameters (pressure, number of cycles, bead size, and milling time) will need to be optimized for this compound.
-
Continue the homogenization process until the desired particle size is achieved (typically below 200 nm for enhanced bioavailability).
-
Characterize the particle size and size distribution of the nanosuspension using DLS.
-
The resulting nanosuspension can then be administered to animal models via oral gavage.
Protocol 3: General Method for Self-Emulsifying Drug Delivery System (SEDDS) Formulation
This protocol provides a general framework for developing a SEDDS for a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol™ 90, Labrafil®)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Component Selection: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the components that provide the best solubilization.
-
Formulation Preparation: Prepare different ratios of the selected oil, surfactant, and co-solvent. A common starting point is a 40:40:20 ratio of oil:surfactant:co-solvent.
-
Weigh the appropriate amounts of the oil, surfactant, and co-solvent into a glass vial.
-
Add the this compound powder to the mixture.
-
Gently heat the mixture in a water bath (e.g., at 40-60°C) and vortex until the this compound is completely dissolved and a clear, isotropic mixture is formed.
-
Self-Emulsification Test: Add a small volume of the prepared SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of an emulsion. The emulsion should form rapidly and appear as a fine, milky-white dispersion.
-
The optimized SEDDS formulation can be filled into capsules for oral administration or administered directly via gavage.
Visualizations
Caption: Experimental workflow for evaluating the bioavailability of this compound formulations.
Caption: Strategies to overcome poor oral bioavailability of this compound.
References
- 1. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in ELQ-598 Efficacy Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in efficacy studies of ELQ-598. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro IC50 values for this compound against Babesia species. What are the potential causes?
High variability in in vitro potency assays can stem from several factors, broadly categorized as technical and biological variability.
Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a primary source of error. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments to improve precision.[1]
-
Compound Concentration and Preparation: Ensure this compound is fully dissolved and that serial dilutions are accurate. A precipitated compound can lead to inconsistent concentrations across wells.[1]
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter media and compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[1]
Biological Variability:
-
Parasite Culture Conditions: Maintain consistent culture conditions, including media composition, serum batches, incubation time, temperature, and gas mixtures.
-
Parasitemia Levels: The initial parasitemia at the start of the assay can influence the results. Ensure that the starting parasitemia is consistent across all wells and experiments.
Q2: Our in vivo studies with this compound in mouse models of babesiosis are showing inconsistent parasite clearance. What should we investigate?
Inconsistent in vivo results can be due to experimental design, animal handling, or drug administration variability.
-
Drug Formulation and Administration: this compound is orally administered.[2] Ensure the formulation is homogenous and that the gavage technique is consistent to ensure accurate dosing.
-
Animal Health and Husbandry: The health and immune status of the mice can significantly impact the outcome of the study. House animals in a controlled environment and ensure they are free of other infections.[3]
-
Mouse Strain: Different mouse strains can exhibit varying susceptibility to Babesia infection and responses to treatment. Ensure you are using the appropriate and a consistent mouse model. For example, C3H/HeJ mice are used for B. duncani infection models, while SCID mice are used for B. microti models.[2]
-
Baseline Parasitemia: Ensure that treatment is initiated at a consistent and predetermined level of parasitemia across all animal groups.[3]
Troubleshooting Guides
Guide 1: Investigating Inconsistent In Vitro Results
If you are experiencing inconsistent results in your in vitro assays, follow this workflow to identify the potential source of the error.
Guide 2: Investigating Inconsistent In Vivo Results
For inconsistent in vivo efficacy, a systematic review of the experimental protocol and animal model is necessary.
Data Presentation
Summary of this compound In Vitro and In Vivo Efficacy
| Parameter | Value | Organism/Model | Source |
| In Vitro IC50 | 37 nM | Babesia spp. (parasitic growth inhibition) | [2] |
| In Vitro IC50 (Toxicity) | 19 µM | Human Cells | [2] |
| In Vivo Efficacy | Complete elimination of parasites | B. duncani in C3H mice | [2][4] |
| In Vivo Dose | 10 mg/kg; p.o.; daily for 5 days | C3H mice | [2][4] |
| In Vivo Efficacy | Complete elimination of parasites | B. microti in SCID mice | [2][4] |
| In Vivo Dose | 10 mg/kg; p.o.; daily for 5 days | SCID mice | [2][4] |
Experimental Protocols
In Vitro Susceptibility Assay
-
Parasite Culture: Culture Babesia parasites in vitro using standard methods, typically in human or hamster red blood cells.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the parasite culture at a low initial parasitemia. Add the different concentrations of this compound to the wells. Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) under appropriate culture conditions.
-
Measurement of Parasite Growth: Determine parasite growth inhibition using a suitable method, such as microscopy with Giemsa-stained smears, or a fluorescence-based assay using a DNA-intercalating dye.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
In Vivo Efficacy Study in a Mouse Model
-
Animal Model: Use an appropriate mouse strain for the Babesia species being studied (e.g., C3H/HeJ for B. duncani or CB.17/SCID for B. microti).[4]
-
Infection: Infect mice with a standardized number of Babesia-infected red blood cells.
-
Monitoring: Monitor the progression of infection by examining Giemsa-stained blood smears to determine parasitemia levels.
-
Drug Administration: Once a predetermined level of parasitemia is reached, begin treatment with this compound. The drug is typically administered orally by gavage at a specified dose and schedule (e.g., 10 mg/kg once daily for 5 days).[4]
-
Data Analysis: Compare the parasitemia levels and survival rates between the treated and control groups to determine the efficacy of this compound.
Mechanism of Action
This compound is a prodrug that is converted to its active form, ELQ-596, in vivo. ELQ-596 targets the parasite's mitochondrial electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 4. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ELQ-598 dosing regimens for complete parasite clearance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ELQ-598 dosing regimens to achieve complete parasite clearance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, ELQ-596. ELQ-596 is a potent anti-parasitic compound belonging to the endochin-like quinolone (ELQ) class of molecules.[1] Its primary mechanism of action is the inhibition of the parasite's mitochondrial cytochrome bc1 complex, a critical enzyme in the electron transport chain.[1][2] This inhibition disrupts mitochondrial function, leading to the death of the parasite.
Q2: What is the rationale for using the prodrug this compound instead of the active compound ELQ-596?
A2: The parent compound, ELQ-596, is a highly crystalline substance, which can limit its solubility and oral bioavailability. This compound was developed as a prodrug to overcome these limitations. It exhibits significantly reduced crystal lattice strength, leading to improved physicochemical properties for oral administration.[3][4]
Q3: What are the reported effective dosing regimens for this compound in preclinical models?
A3: In murine models of babesiosis, a daily oral dose of 10 mg/kg of this compound administered for five consecutive days has been shown to achieve complete elimination of B. duncani and B. microti infections.[5] For malaria (P. yoelii), a single oral dose of 0.3 mg/kg of this compound was sufficient to provide a complete cure in mice.[3]
Q4: What is the pharmacokinetic profile of this compound and its active metabolite ELQ-596?
A4: Following oral administration of this compound, it is rapidly converted to the active drug, ELQ-596. In mice, after a single oral dose of 10 mg/kg of this compound, the plasma concentration of ELQ-596 reaches a maximum (Cmax) of 6683 ng/mL at a Tmax of 4 hours, with an apparent elimination half-life (T1/2) of 45.7 hours.
Q5: Is there known resistance to ELQ compounds?
A5: While resistance to other cytochrome bc1 inhibitors like atovaquone (B601224) can emerge rapidly, some ELQ compounds have shown activity against atovaquone-resistant parasite strains.[4] The development of resistance to this compound is a possibility and should be monitored in long-term or sub-optimal dosing experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent parasite clearance between experimental animals. | 1. Inaccurate oral gavage leading to variable dosing. 2. Differences in food consumption affecting drug absorption. 3. Individual variations in prodrug metabolism. | 1. Ensure proper training and technique for oral gavage. Consider using colored dye in a practice vehicle to visually confirm successful administration. 2. Standardize the fasting period for animals before dosing. 3. Increase the number of animals per group to account for biological variability. |
| Precipitation of this compound in the dosing vehicle. | 1. This compound, while less crystalline than its parent compound, may still have limited solubility in certain vehicles. 2. The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Use a vehicle known to be effective for ELQ compounds, such as PEG-400.[5][6] 2. Prepare fresh dosing solutions for each experiment and sonicate or vortex thoroughly before administration. 3. If precipitation persists, consider preparing a more dilute solution and increasing the dosing volume (within acceptable limits for the animal model). |
| Recrudescence of parasitemia after initial clearance. | 1. The dosing regimen (dose and/or duration) was insufficient to eliminate all parasites, including those in different life cycle stages. 2. The presence of a drug-resistant parasite subpopulation. | 1. Increase the duration of treatment (e.g., from 5 to 7 days). 2. Consider a combination therapy with another antimalarial agent that has a different mechanism of action. 3. Collect samples for resistance testing if recrudescence is consistently observed. |
| No observed efficacy at previously reported effective doses. | 1. Degradation of the compound due to improper storage. 2. Issues with the parasite strain's viability or infectivity. 3. The experimental model (e.g., mouse strain, parasite species) differs significantly from the one used in the cited literature. | 1. Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Verify the viability and infectivity of the parasite stock. 3. Carefully review the experimental details of the published studies and align your protocol as closely as possible. |
Data Presentation
Table 1: In Vivo Efficacy of this compound Against Babesia Species in Mice
| Parasite Species | Mouse Strain | Dosing Regimen (Oral) | Outcome | Reference |
| B. duncani | C3H | 10 mg/kg/day for 5 days | Complete parasite elimination, 100% survival | [5] |
| B. microti | SCID | 10 mg/kg/day for 5 days | Complete parasite elimination | [5] |
Table 2: In Vivo Efficacy of this compound Against Plasmodium yoelii in Mice
| Dosing Regimen (Oral) | Outcome | Reference |
| 0.3 mg/kg (single dose) | 100% cure (no recrudescence for 30 days) | [3] |
| 0.25 mg/kg (single dose) | 50% protection (2 out of 4 animals) | [3] |
Table 3: Pharmacokinetic Parameters of ELQ-596 after a Single Oral Dose of this compound (10 mg/kg) in Mice
| Parameter | Value |
| Cmax (ng/mL) | 6683 |
| Tmax (hours) | 4 |
| T1/2 (hours) | 45.7 |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Murine Model of Malaria (4-Day Suppressive Test)
This protocol is adapted from standard procedures for antimalarial drug testing.[6]
-
Animal Model: Use female CF1 mice (or another appropriate strain), weighing approximately 20-25g.
-
Parasite Strain: Utilize a suitable rodent malaria parasite, such as Plasmodium yoelii.
-
Infection:
-
On Day 0, infect mice intravenously with 1 x 10^5 P. yoelii-parasitized red blood cells.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., PEG-400).
-
Prepare serial dilutions to achieve the desired final concentrations for dosing.
-
Administer the drug orally via gavage once daily from Day 1 to Day 4 post-infection. Include a vehicle-only control group.
-
-
Monitoring Parasitemia:
-
On Day 5, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized erythrocytes by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percent inhibition of parasite growth for each dose compared to the vehicle control group.
-
Calculate the ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound via its active metabolite ELQ-596.
Caption: Workflow for the 4-day suppressive test of this compound efficacy.
References
- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
ELQ-598 Technical Support Center: Identifying and Mitigating Potential Off-Target Effects
Welcome to the technical support center for ELQ-598. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an endochin-like quinolone that targets the mitochondrial electron transport chain in various parasites by inhibiting their cytochrome bc1 complexes.[1] It is a prodrug of ELQ-596.[1][2]
Q2: Has this compound shown any toxicity in human cells?
This compound has demonstrated low toxicity towards human cells, with a reported 50% inhibitory concentration (IC50) of 19 μM.[3]
Q3: What are potential off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug with cellular components other than its primary target.[4] These interactions can lead to cellular toxicity, misleading experimental results, and adverse side effects in therapeutic applications.[4] For a compound like this compound that targets a fundamental cellular process (electron transport), it is crucial to assess its selectivity.
Q4: What general approaches can be used to identify potential off-target effects of this compound?
A combination of computational (in silico) and experimental methods is recommended. In silico approaches can predict potential off-target interactions, while experimental methods, such as cellular thermal shift assays (CETSA), proteome-wide screens, and phenotypic screening, can validate these predictions and identify unexpected interactions.[4][5]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses potential issues that may arise during your experiments with this compound and suggests troubleshooting steps to investigate possible off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Viability Decrease in Non-Target Cells | This compound may be interacting with host cell mitochondrial proteins or other cellular components, leading to cytotoxicity. | 1. Confirm the IC50 in your specific cell line. 2. Perform a dose-response curve to determine the toxicity threshold. 3. Investigate mitochondrial function in treated cells (e.g., measure oxygen consumption rate, membrane potential). |
| Alteration in Signaling Pathways Unrelated to Mitochondrial Respiration | The compound might be inhibiting or activating kinases or other signaling molecules. Kinase inhibitors, for example, are known for potential off-target effects due to the conserved ATP-binding pocket.[4] | 1. Use phospho-specific antibodies to probe key signaling pathways (e.g., MAPK, PI3K/Akt). 2. Consider a kinase profiling screen to identify potential off-target kinases. |
| Inconsistent Results Between Different Cell Lines | Cell-line specific expression of off-target proteins could lead to varied responses. | 1. Characterize the expression levels of potential off-target candidates in the cell lines being used. 2. Utilize knockout or knockdown models for predicted off-targets to validate their role in the observed phenotype. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Poor cell permeability or active efflux by transporters could be a factor. Alternatively, off-target effects at higher concentrations could mask the on-target activity. | 1. Assess cell permeability using standard assays. 2. Use efflux pump inhibitors to determine if this compound is a substrate. 3. Carefully compare the dose-response curves for on-target and any observed off-target effects. |
Quantitative Data Summary
The following table summarizes the known in vitro potency and cytotoxicity of this compound and its active form, ELQ-596.
| Compound | Assay | IC50 | Reference |
| This compound | Parasitic Growth Inhibition | 37 nM | [3] |
| This compound | Human Cell Cytotoxicity | 19 μM | [3] |
| ELQ-596 | In vitro antibabesial activity | Potent (specific value not detailed in snippets) | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Incubate cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blotting or other protein detection methods using an antibody specific to the intended target (cytochrome bc1 complex subunit) and potential off-targets.
-
Analysis: Binding of this compound to a protein will stabilize it, leading to a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the control.
Protocol 2: Workflow for Investigating Unexpected Cytotoxicity
This workflow outlines steps to determine if observed cytotoxicity is due to off-target effects.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Visualizing Potential Off-Target Mechanisms
Signaling Pathway Perturbation
While this compound's primary target is mitochondrial, off-target effects could potentially perturb other cellular signaling pathways.
Caption: Hypothetical on-target vs. off-target effects of this compound.
General Experimental Workflow for Off-Target Identification
The following diagram illustrates a comprehensive approach to identifying off-target effects, starting from initial screening to final validation.
Caption: A general workflow for identifying drug off-target effects.
References
- 1. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, which can be analogous to ELQ-598.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound (e.g., this compound) in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A1: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds.[1] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Potential causes and solutions are outlined below:
-
High Final Concentration: The final concentration of the compound in the media exceeds its aqueous solubility limit. To resolve this, decrease the final working concentration or perform a solubility test to determine the maximum soluble concentration.[1][2]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] It is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or add the compound dropwise while gently vortexing the media.[1][2]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
-
High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3][4]
Q2: My media with the compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
A2: Delayed precipitation can occur due to changes in the media environment over time. Potential causes include:
-
Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[2] Pre-warming the cell culture media to 37°C before adding the compound can help mitigate this.[2]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2] Ensure the media is properly buffered for the incubator's CO2 concentration.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[2] If possible, try a different basal media formulation.
-
Evaporation: Water loss from the culture vessel can increase the concentration of the compound and other media components, leading to precipitation.[5] Ensure proper humidification in the incubator and seal cultureware appropriately.[5]
Q3: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A3: You can determine the maximum soluble concentration by performing a solubility test. This involves preparing a serial dilution of your compound in the cell culture medium and observing the highest concentration that remains clear of precipitate over a period of time (e.g., 24 hours) under standard incubation conditions (37°C, 5% CO2). A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the best way to prepare and store my stock solution to avoid precipitation issues?
A4: Proper preparation and storage of your stock solution are critical. Here are some best practices:
-
Solvent Selection: Use a high-purity, anhydrous grade of a suitable solvent like DMSO.
-
Complete Dissolution: Ensure the compound is fully dissolved in the solvent. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[2][3][6]
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed vials.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting precipitation issues.
Data Presentation: General Guidelines for Hydrophobic Compounds
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubilizing power for many organic molecules; however, always check the compound's data sheet. |
| Stock Solution Conc. | 10-100 mM | A high concentration allows for small volumes to be added to the media, minimizing the final solvent concentration. |
| Final DMSO Conc. | < 0.5%, ideally < 0.1% | High concentrations of DMSO can be cytotoxic and may not prevent precipitation upon dilution.[1][3][4] |
| Media Temperature | Pre-warm to 37°C | Adding compounds to cold media can decrease their solubility.[1][2] |
| Dilution Method | Serial dilution in media | Rapidly adding a concentrated stock to a large volume of aqueous media can cause the compound to "crash out."[1] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 100 mM) in an appropriate solvent (e.g., DMSO). Ensure the compound is fully dissolved.[1]
-
Prepare Serial Dilutions in Media:
-
Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.[1][2]
-
In a series of sterile tubes, prepare 2-fold serial dilutions of your compound directly in the pre-warmed medium. Start with a concentration that is higher than your intended final concentration. For example, create a dilution series ranging from 200 µM down to 1.56 µM.
-
Include a vehicle control (media with the same final concentration of DMSO).
-
-
Incubation and Observation:
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[2]
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[2]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]
Protocol 2: Recommended Method for Preparing Working Solutions
-
Prepare Concentrated Stock: Dissolve the compound in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 100 mM).[6] Aliquot and store at -20°C or -80°C.[3][6]
-
Thaw and Prepare Intermediate Dilution (Optional but Recommended):
-
Prepare Final Working Solution:
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation issues.
Caption: Example of a signaling pathway modulated by a hypothetical inhibitor.
References
Technical Support Center: Proper Storage and Handling of ELQ-598
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage conditions to prevent the degradation of ELQ-598. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the general properties of related quinolone compounds, the primary factors contributing to the degradation of this compound are likely exposure to light, elevated temperatures, high humidity, and extreme pH conditions. Quinolone compounds, particularly fluoroquinolones, are known to be sensitive to light, which can induce photodegradation.[1] Additionally, alkalinity has been reported to promote the degradation of some fluoroquinolones.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid (powder) this compound, it is recommended to store it in a cool, dry, and dark environment.[2] Specific temperature recommendations for sensitive research compounds often include refrigeration (2-8°C) or freezing (-20°C or -80°C).[3][4][5] Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.[6]
Q3: How should I store this compound once it is dissolved in a solvent (e.g., DMSO)?
A3: Stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should be stored in tightly sealed, light-protecting containers (e.g., amber vials).
Q4: I've noticed a color change in my solid this compound or its solution. What should I do?
A4: A visible change in the color or appearance of the compound or its solution can be an indication of degradation or contamination. It is strongly recommended to discard the material and prepare fresh solutions from a new, unopened stock of the compound to ensure the integrity of your experimental results.
Q5: My experimental results are inconsistent, suggesting a loss of this compound potency. How can I troubleshoot this?
A5: Inconsistent results or a perceived loss of potency can be due to compound degradation. Review your storage and handling procedures. Ensure that the compound and its solutions have been stored protected from light and at the recommended low temperatures. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, it is best to use a fresh stock of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound in a high-purity, anhydrous solvent from a new vial. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Compare the activity of the fresh stock solution with your older stock in a parallel experiment. |
| Precipitation of the compound in the assay medium. | 1. When diluting the stock solution into your aqueous assay medium, ensure rapid and thorough mixing. 2. Visually inspect the final working solution for any signs of precipitation (cloudiness or particles). 3. Consider a serial dilution approach to minimize the direct addition of a highly concentrated stock to the aqueous medium. | |
| Visible particles or cloudiness in a freshly prepared solution. | The concentration of the solution may exceed the solubility limit of this compound in the chosen solvent. | 1. Consult literature for the solubility of this compound or similar endochin-like quinolones in the specific solvent. 2. Gentle warming and vortexing may aid dissolution, but avoid excessive heat. 3. If solubility remains an issue, consider using a different solvent or preparing a less concentrated stock solution. |
| Degradation is suspected over the course of a long-term experiment. | Instability of the compound in the experimental medium at physiological temperatures (e.g., 37°C). | 1. If possible, perform a time-course experiment to assess the stability of this compound under your specific assay conditions. 2. Analyze samples at different time points (e.g., by HPLC) to quantify the amount of intact compound remaining. 3. If significant degradation occurs, consider adding the compound to your assay immediately before measurement or refreshing the medium with a freshly prepared compound at regular intervals. |
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Protection | Notes |
| Solid (Powder) | -20°C or -80°C | Protect from light and moisture. | Store in a tightly sealed container in a desiccator if possible. |
| In Solution (e.g., DMSO) | -20°C or -80°C | Protect from light. | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in Solution
This protocol provides a general method to evaluate the stability of a reconstituted this compound solution under typical laboratory conditions.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks
-
Light-resistant storage containers (e.g., amber HPLC vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Aliquot Samples: Distribute the stock solution into several light-resistant vials.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature on the benchtop, 4°C in a refrigerator, and -20°C in a freezer). Include a "time zero" sample that is analyzed immediately.
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one aliquot from each storage condition for analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC system with an appropriate mobile phase.
-
Inject a standard volume of each sample.
-
Monitor the elution of this compound and any potential degradation products.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.
-
Visualizations
References
managing high parasitemia in ELQ-598 treatment studies
Welcome to the technical support center for ELQ-598, a novel synthetic peroxide derivative under investigation for the treatment of uncomplicated and severe Plasmodium falciparum malaria. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro and in vivo studies, with a specific focus on managing high parasitemia.
I. Overview of this compound
This compound is a potent, fast-acting antimalarial compound. Its mechanism of action involves the heme-mediated decomposition of its endoperoxide bridge, which generates carbon-centered free radicals.[1] These radicals are highly toxic to the malaria parasite, causing damage to parasitic proteins and lipids, leading to rapid parasite clearance.[1] this compound is effective against both drug-sensitive and drug-resistant strains of P. falciparum. While this compound demonstrates robust efficacy in preclinical models, challenges may arise in cases of hyperparasitemia, a condition characterized by a high parasite load in the bloodstream.[2] This guide will address these specific challenges.
II. Frequently Asked Questions (FAQs)
Q1: We are observing delayed parasite clearance in our in vivo mouse model with high initial parasitemia (>10%) when treated with this compound. Why might this be occurring?
A1: Delayed parasite clearance in the context of high parasitemia can be multifactorial. Firstly, the high parasite burden may lead to a saturation of the bioactivation pathway of this compound, which is dependent on intraparasitic heme. Secondly, severe malaria, often associated with high parasitemia, can lead to microcirculatory changes and sequestration of parasites in deep tissues, which may affect drug exposure.[3] Lastly, the massive and rapid destruction of red blood cells can release large amounts of parasitic and host material, potentially overwhelming the host's clearance mechanisms.
Q2: What are the criteria for defining hyperparasitemia in our preclinical models and in clinical settings?
A2: In non-immune individuals, hyperparasitemia is generally defined as >5% of red blood cells being infected with malaria parasites.[4][5] In semi-immune individuals, this threshold can be higher, at >10%.[4] For preclinical mouse models, such as those using P. berghei or humanized mice with P. falciparum, hyperparasitemia is often considered to be >20% parasitemia, though this can vary depending on the mouse and parasite strain.[6]
Q3: Are there any recommended supportive care measures when treating hyperparasitemia with this compound in animal models?
A3: Yes, supportive care is critical. In cases of severe malaria in animal models, it is important to monitor for and manage complications such as severe anemia, hypoglycemia, and acidosis.[4][7] Fluid management is also crucial to prevent pulmonary or cerebral edema.[4] In some preclinical studies, blood transfusions have been used to manage severe anemia and reduce the parasite load.
Q4: Should this compound be used in combination with other antimalarials for high parasitemia cases?
A4: While this compound is a potent antimalarial, combination therapy is the standard of care for uncomplicated falciparum malaria to prevent the emergence of drug resistance.[8] For severe malaria, intravenous artesunate (B1665782) is the recommended first-line treatment, followed by a full course of an artemisinin-based combination therapy (ACT).[4][9] Preclinical studies should evaluate this compound in combination with a partner drug that has a different mechanism of action and a longer half-life.
III. Troubleshooting Guides
Troubleshooting Unexpected Treatment Failures in In Vivo Models
| Observation | Potential Cause | Recommended Action |
| High recrudescence rate despite initial parasite clearance. | Sub-optimal drug exposure due to poor oral bioavailability or rapid metabolism. | Conduct pharmacokinetic (PK) studies to determine the drug concentration in plasma over time. Consider alternative formulations or routes of administration. |
| Emergence of drug-resistant parasites. | Perform in vitro susceptibility testing on the recrudescent parasites to assess for any shift in the EC50 value. Sequence known drug resistance markers. | |
| No initial reduction in parasitemia post-treatment. | Incorrect dosing or administration. | Verify the dose calculations, formulation, and administration technique (e.g., oral gavage, intraperitoneal injection). |
| The compound is inactive against the parasite strain being used. | Confirm the in vitro activity of this compound against the specific parasite strain. | |
| High mortality in the treatment group despite a reduction in parasitemia. | Drug toxicity at the administered dose. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity and perform histopathology on key organs. |
| Pathophysiological complications of severe malaria not addressed by the drug alone (e.g., severe anemia, cerebral malaria). | Implement supportive care measures as described in the FAQs. Consider the use of adjunct therapies. |
Managing High Parasitemia in Preclinical Efficacy Studies
| Challenge | Mitigation Strategy | Experimental Considerations |
| Rapidly progressing, overwhelming infection leading to early mortality. | Use a parasite strain with a less virulent profile or initiate treatment at a lower initial parasitemia. | While this allows for the assessment of drug efficacy, it may not fully replicate the conditions of severe malaria. |
| Difficulty in accurately quantifying high levels of parasitemia by microscopy. | Utilize flow cytometry-based methods for a more accurate and high-throughput quantification of parasitemia. | Ensure proper validation and gating strategies for the flow cytometry assay. |
| Variability in treatment outcomes at high parasitemia. | Increase the number of animals per group to achieve sufficient statistical power to detect treatment effects. | A power analysis should be conducted prior to the study to determine the appropriate sample size. |
IV. Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Murine Model of Malaria
This protocol describes a standard method for evaluating the efficacy of antimalarial compounds in mice infected with Plasmodium berghei.
Materials:
-
6-8 week old female BALB/c mice
-
Plasmodium berghei (e.g., ANKA strain) infected red blood cells
-
This compound formulated in a suitable vehicle (e.g., 70% Tween-80, 30% ethanol)
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Infection: Infect mice intraperitoneally with 1x10^6 P. berghei-parasitized red blood cells.
-
Monitoring: Monitor parasitemia daily by preparing thin blood smears from a tail snip, staining with Giemsa, and counting the number of infected red blood cells per 1,000 total red blood cells.
-
Treatment: When parasitemia reaches a predetermined level (e.g., 1-2% for standard efficacy testing, or >10% for high parasitemia studies), randomize the mice into treatment and control groups. Administer this compound orally or via the desired route once daily for 4 consecutive days. The control group should receive the vehicle alone.
-
Follow-up: Continue to monitor parasitemia daily during and after treatment until the infection is cleared or for at least 28 days to check for recrudescence.
-
Data Analysis: Calculate the mean parasitemia for each group at each time point. The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.
Protocol 2: Determination of Parasite Clearance Time (PCT)
The parasite clearance time is a key pharmacodynamic parameter for assessing the efficacy of fast-acting antimalarials.[3][10]
Procedure:
-
Following the initiation of treatment with this compound in an in vivo study, collect blood samples at frequent intervals (e.g., every 6-12 hours).[11]
-
Determine the parasitemia at each time point using microscopy or flow cytometry.
-
Plot the natural logarithm of the parasitemia against time.
-
The parasite clearance curve will typically have a lag phase, a log-linear decline phase, and a tail phase.[11]
-
The slope of the log-linear decline phase represents the parasite clearance rate.[12] The time it takes for the parasite count to decrease by half (the parasite clearance half-life) can be calculated from this slope.[3]
V. Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for high parasitemia studies.
References
- 1. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Hyperparasitaemia in Severe Malaria: A Sea Change With the Availability of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malaria parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. medmastery.com [medmastery.com]
- 6. Current status of experimental models for the study of malaria | Parasitology | Cambridge Core [cambridge.org]
- 7. The Management of Patients with Severe Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. issapharma.com [issapharma.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of parasite clearance in Plasmodium knowlesi infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
Technical Support Center: Strategies to Overcome Potential ELQ-598 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELQ-598. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming potential resistance to this next-generation antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prodrug of ELQ-596, a potent endochin-like quinolone (ELQ) antimalarial compound.[1][2][3] ELQ-596 targets the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[4][5][6][7] Specifically, it is believed to be a preferential inhibitor of the ubiquinone reduction (Qi) site of cytochrome b, a key component of the bc1 complex.[4][6][8] Inhibition of the cytochrome bc1 complex disrupts mitochondrial function, leading to parasite death. This compound is designed to have improved oral bioavailability compared to its active form, ELQ-596.[1][2][3]
Q2: What are the potential mechanisms of resistance to this compound?
The primary anticipated mechanism of resistance to this compound involves mutations in the parasite's cytochrome b gene (cytb), which encodes the drug's target protein.[4][6][8][9] Based on studies with related ELQ compounds, a key mutation that may confer resistance to ELQ-596 (the active form of this compound) is the I22L mutation in the Qi site of cytochrome b.[4][6][8] Other mutations in the cytochrome b gene could also potentially lead to reduced drug susceptibility.
Q3: My P. falciparum culture is showing reduced susceptibility to this compound. How can I confirm if this is due to a known resistance mechanism?
If you observe a decrease in the in vitro efficacy of this compound, you should first perform a standard IC50 assay to quantify the level of resistance. If a significant shift in the IC50 value is confirmed, the next step is to sequence the cytochrome b gene of the resistant parasites to identify potential mutations. The I22L mutation is a primary candidate to investigate.
Q4: Are there strategies to overcome or prevent the emergence of this compound resistance?
Yes, several strategies can be employed:
-
Combination Therapy: Using this compound in combination with another antimalarial drug that has a different mechanism of action is the most effective strategy. This can delay or prevent the emergence of resistance. Potential combination partners could include inhibitors of the cytochrome bc1 complex's Qo site (e.g., atovaquone) or drugs targeting other parasite pathways.[10]
-
Dose Optimization: Ensuring optimal drug exposure can help to suppress the growth of less-sensitive parasites and reduce the likelihood of resistance selection.
-
Monitoring for Resistance Markers: Regular surveillance for known resistance mutations (e.g., I22L in cytb) in parasite populations can provide early warning of emerging resistance and inform treatment strategies.[11]
Q5: What are the expected IC50 values for ELQ-596 against sensitive and resistant P. falciparum strains?
ELQ-596, the active form of this compound, is highly potent against drug-sensitive P. falciparum. While specific data for an I22L mutant is not yet published, based on related compounds, a significant increase in the IC50 value would be expected. The following table summarizes expected potencies.
Data Presentation
Table 1: Representative IC50 Values of ELQ-596 and Atovaquone (B601224) against P. falciparum Strains with Different Cytochrome b Genotypes.
| Compound | Drug-Sensitive (e.g., 3D7) IC50 (nM) | Atovaquone-Resistant (Y268S mutant) IC50 (nM) | ELQ-Resistant (I22L mutant) IC50 (nM) |
| ELQ-596 | 0.5 - 2.0 | 0.5 - 2.0 | > 25 (Estimated 25-fold increase)[4] |
| Atovaquone | 1.0 - 5.0 | > 3,000[4] | 1.0 - 5.0 |
Note: These values are compiled from literature on ELQ compounds and atovaquone and serve as a general guide.[4][12][13][14][15] Actual IC50 values may vary depending on the specific parasite strain and experimental conditions.
Experimental Protocols
1. In Vitro Selection of this compound Resistant P. falciparum
This protocol is adapted from established methods for selecting drug-resistant malaria parasites in vitro.[16][17][18][19][20]
-
Objective: To generate P. falciparum parasites with reduced susceptibility to ELQ-596 (the active form of this compound) through continuous drug pressure.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium
-
ELQ-596 stock solution
-
96-well plates or culture flasks
-
-
Methodology:
-
Initiate a high-density P. falciparum culture.
-
Expose the parasite culture to a concentration of ELQ-596 equivalent to 2-3 times the IC50 value.
-
Maintain the culture, changing the media and drug every 48 hours.
-
Monitor for parasite recrudescence by microscopy (Giemsa-stained smears).
-
If parasites reappear, gradually increase the drug concentration.
-
Once a stable resistant line is established (able to grow consistently in a significantly higher drug concentration), clone the resistant parasites by limiting dilution.
-
Characterize the resistance level of the cloned parasites by determining the IC50 and sequence the cytochrome b gene to identify mutations.
-
2. Determination of IC50 using SYBR Green I-based Fluorescence Assay
This is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[21]
-
Objective: To determine the 50% inhibitory concentration (IC50) of ELQ-596 against a given P. falciparum strain.
-
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Serial dilutions of ELQ-596
-
Black, clear-bottom 96-well plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare serial dilutions of ELQ-596 in complete medium and add to the 96-well plate in triplicate. Include drug-free and uninfected red blood cell controls.
-
Add synchronized ring-stage parasites to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.
-
Mandatory Visualizations
Caption: Mechanism of action of ELQ-596 and potential resistance.
Caption: Experimental workflow for selecting and characterizing this compound resistance.
Caption: Logical relationship for using combination therapy to combat resistance.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ovid.com [ovid.com]
- 6. mmv.org [mmv.org]
- 7. pnas.org [pnas.org]
- 8. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome b Drug Resistance Mutation Decreases Babesia Fitness in the Tick Stages But Not the Mammalian Erythrocytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of antimalaria drug resistance-conferring mutations associated with sulphadoxine-pyrimethamineine-resistant Plasmodium falciparum in East Africa: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. Assessment of ex vivo antimalarial drug efficacy in African Plasmodium falciparum parasite isolates, 2016–2023: a genotype–phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Next-Generation Antimalarials: ELQ-598 vs. ELQ-331
For Immediate Release
In the relentless pursuit of more effective and longer-lasting antimalarial therapies, two promising candidates, ELQ-598 and ELQ-331, have emerged from the endochin-like quinolone (ELQ) class of drugs. This guide provides a comprehensive in vivo efficacy comparison of these two compounds, intended for researchers, scientists, and drug development professionals. The data presented is compiled from preclinical studies in murine models of malaria, offering a clear perspective on their relative performance.
Both ELQ-331 and this compound are prodrugs designed to improve the oral bioavailability of their respective parent compounds, ELQ-300 and ELQ-596. These active metabolites target the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, a critical pathway for its survival.
Comparative In Vivo Efficacy
Preclinical evaluations in murine models of malaria have demonstrated that this compound, a prodrug of ELQ-596, exhibits significantly greater potency than its predecessor, ELQ-331.[1][2][3] Studies show that this compound is approximately 4- to 10-fold more effective against murine malaria than ELQ-331.[1][2][3]
This enhanced efficacy is most evident in single-dose curative studies. In a direct comparison against blood-stage Plasmodium yoelii infections in mice, this compound achieved a single-dose cure at a much lower concentration than ELQ-331.[1]
Table 1: Single Dose Curative Efficacy against P. yoelii Blood-Stage Infection
| Compound | Lowest Single Dose Cure (mg/kg) | Relative Efficacy |
| ELQ-331 | 3.0 | Baseline |
| This compound | 0.3 | ~10x more effective than ELQ-331[1] |
In prophylactic studies, both compounds were shown to be fully protective against P. yoelii sporozoite challenge at a single oral dose of 1.0 mg/kg.[1]
Mechanism of Action
ELQ-331 and this compound are bioreversible alkoxycarbonate ester prodrugs.[1][4] Upon administration, they are converted by host and parasite esterases into their active parent molecules, ELQ-300 and ELQ-596, respectively.[4] These active compounds are potent inhibitors of the Plasmodium cytochrome bc1 (Complex III) in the mitochondrial electron transport chain. By binding to the Qi site of this complex, they disrupt the parasite's ability to synthesize ATP and pyrimidines, which are essential for its survival and replication.[5]
Experimental Protocols
The in vivo efficacy of these compounds was primarily evaluated using murine models of malaria, specifically with Plasmodium yoelii, a rodent malaria parasite.
Blood-Stage Efficacy (4-Day Suppression Test)
A standard method for assessing blood-stage antimalarial activity is the 4-day suppression test, as described for ELQ-331.[4]
-
Animal Model : Female mice (e.g., Charles River Laboratories) are used.[4]
-
Infection : Mice are infected intravenously with approximately 50,000 P. yoelii parasitized red blood cells.[4]
-
Drug Administration : Treatment commences one day post-inoculation. The drug, dissolved in a vehicle like PEG-400, is administered by oral gavage once daily for four consecutive days.[4]
-
Parasitemia Monitoring : On the fifth day after inoculation, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to calculate the percentage of infected red blood cells.[4]
-
Efficacy Calculation : The percent suppression of parasitemia is calculated relative to an untreated control group. ED50 (50% effective dose) and ED90 (90% effective dose) values are then determined.[4]
Causal Prophylaxis against Sporozoite Challenge
To evaluate the ability of the drugs to prevent the establishment of infection from the initial mosquito bite (liver-stage activity), a sporozoite challenge model is employed, as detailed for this compound.[1]
-
Animal Model : Female mice are used.
-
Infection : Mice are challenged with an intravenous injection of 10,000 P. yoelii sporozoites.[1]
-
Drug Administration : A single oral dose of the compound is administered by gavage one hour after the sporozoite inoculation.[1]
-
Monitoring : The primary endpoint is the appearance of blood-stage parasites, which indicates a failure to eliminate the liver-stage infection. Blood smears are taken at 72 and 120 hours post-infection and then weekly until day 30.[1]
-
Outcome : Animals that remain free of blood-stage parasites for the 30-day follow-up period are considered fully protected.[1]
Conclusion
The available in vivo data strongly indicates that this compound is a more potent antimalarial agent than ELQ-331.[1][2][3] Its superior single-dose curative efficacy suggests the potential for lower therapeutic doses in humans, which could translate to an improved safety profile and reduced cost.[1][2] The longer half-life of its active metabolite, ELQ-596, also points towards the possibility of less frequent dosing, such as once-monthly, for prophylactic use.[1][2][3] As a next-generation endochin-like quinolone, this compound represents a significant advancement in the development of long-acting antimalarial drugs.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Potential of ELQ-598 in Antimalarial Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. ELQ-598, a next-generation endochin-like quinolone, has shown promise as a potent antimalarial agent. This guide provides a comprehensive comparison of the synergistic effects of this compound and its related compounds with other antimalarials, supported by experimental data, to inform future research and drug development strategies. As this compound is a prodrug of ELQ-596, and a successor to the preclinical candidate ELQ-300, data from these related compounds are included to provide a broader understanding of the potential of this chemical class in combination therapy.
Atovaquone (B601224): A Key Partner for Synergism
Research has highlighted a significant synergistic relationship between the endochin-like quinolone class and atovaquone (ATV). This synergy stems from their distinct binding sites on the cytochrome bc1 complex, a critical component of the parasite's mitochondrial electron transport chain. Atovaquone inhibits the quinol oxidase (Qo) site, while ELQ-300, a precursor to the active metabolite of this compound, inhibits the quinone reductase (Qi) site.[1][2] This dual-site inhibition has been shown to be a highly effective strategy for antimalarial therapy.[1][2]
In Vitro Synergism of ELQ-300 and Atovaquone
In vitro studies using a fixed-ratio isobologram method have demonstrated a clear synergistic interaction between ELQ-300 and atovaquone against P. falciparum. The Fractional Inhibitory Concentration (FIC) index, a measure of drug interaction, was found to be significantly less than 1, indicating synergy.
| Compound Combination | P. falciparum Strain | IC50 (nM) - Drug Alone | IC50 (nM) - In Combination | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| ELQ-300 | D6 | 0.06 ± 0.01 | - | - | - |
| Atovaquone | D6 | 0.7 ± 0.1 | - | - | - |
| ELQ-300 + Atovaquone | D6 | - | ELQ-300: 0.015, Atovaquone: 0.175 | 0.5 | Synergistic |
Data sourced from a study on dual-site cytochrome bc1 inhibition.[3]
In Vivo Efficacy of ELQ-300 and Atovaquone Combination in Murine Models
The synergistic effects observed in vitro were translated into enhanced efficacy in vivo. In a P. yoelii murine model of malaria, the combination of ELQ-300 and atovaquone was curative at a single combined dose of 1 mg/kg.[1][2] This combination was also more effective than the clinically used atovaquone-proguanil formulation in multidose acute infection models.[1]
| Treatment | Dosing Regimen | ED50 (mg/kg) | Outcome |
| Atovaquone | 4-day | 0.04 | - |
| ELQ-300 | 4-day | 0.3 | - |
| Atovaquone:ELQ-300 (1:1) | 4-day | 0.02 | Curative at 1 mg/kg/day |
| Atovaquone:ELQ-300 (3:1) | 4-day | 0.01 | Curative at 1 mg/kg/day |
| Atovaquone:ELQ-300 (1:1) | 1-day | 0.3 | Curative at 1 mg/kg |
Data from in vivo studies in a P. yoelii murine model.[3]
Interaction of ELQ-596 and this compound with Atovaquone
While specific synergistic studies on this compound with a wide range of antimalarials are still emerging, isobologram analysis of the interaction between atovaquone and ELQ-596 (the active metabolite of this compound) and its prodrug this compound has been conducted in the context of babesiosis, a disease caused by a related intraerythrocytic parasite. This study indicated an additive, rather than synergistic, interaction.
| Compound Combination | Mean FIC Value (Σ FIC50) | Mode of Interaction |
| Atovaquone + ELQ-596 | 0.9 | Additive |
| Atovaquone + this compound | 0.8 | Additive |
Data from a study on novel endochin-like quinolones against Babesia.[4]
The difference in observed interaction (synergistic with ELQ-300 vs. additive with ELQ-596/598) could be due to the different parasite species studied or subtle variations in the experimental protocols. Further investigation into the synergistic potential of this compound with atovaquone against P. falciparum is warranted.
Experimental Protocols
In Vitro Synergy Testing: Modified Fixed-Ratio Isobologram Method
The assessment of in vitro synergy is crucial for identifying promising drug combinations. The modified fixed-ratio isobologram method is a robust technique for this purpose.[5][6][7]
Principle: This method involves testing serial dilutions of drugs in fixed-ratio combinations to determine the 50% inhibitory concentration (IC50) for each combination. These IC50 values are then used to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of <1 indicates synergy, an index of 1 indicates an additive effect, and an index of >1 suggests antagonism.[3]
Protocol Outline:
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes and synchronized to the ring stage.
-
Drug Preparation: Stock solutions of individual drugs are prepared, and serial dilutions are made. Fixed-ratio combination plates are prepared by mixing the drugs at different ratios (e.g., 4:1, 3:2, 1:1, 2:3, 1:4 of their respective IC50s).
-
Assay: The synchronized parasite culture is added to 96-well plates containing the drug dilutions.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.[8]
-
Data Analysis: The IC50 values for each drug alone and in combination are determined. The FIC index is calculated using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).[3]
In Vivo Synergy Testing: Murine Malaria Models
Animal models are essential for validating the in vivo efficacy of drug combinations.[9][10] The Peters' 4-day suppressive test is a standard method used to evaluate the activity of antimalarial compounds in mice.[3]
Protocol Outline:
-
Infection: Mice are infected with a suitable Plasmodium species, such as P. yoelii or P. berghei.[3][11]
-
Drug Administration: Treatment with the drug or drug combination is initiated 24 hours post-infection and continues for four consecutive days. Drugs are typically administered orally.
-
Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.
-
Data Analysis: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50% relative to untreated controls, is determined for each drug and combination. A reduction in the ED50 of the combination compared to the individual drugs indicates a synergistic or additive effect.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of synergistic action between ELQ compounds and atovaquone.
Caption: Experimental workflow for determining antimalarial drug synergy.
Conclusion
The available evidence strongly suggests that endochin-like quinolones, including the lineage of this compound, have significant potential as components of antimalarial combination therapies, particularly with partners like atovaquone that target the same essential parasite pathway at a different site. The dual-site inhibition of the cytochrome bc1 complex is a powerful strategy that can lead to synergistic parasite killing and may delay the development of resistance. While direct evidence for the synergistic effects of this compound with a broad range of antimalarials is still forthcoming, the data from its precursors are highly encouraging. Further in vitro and in vivo studies are essential to fully characterize the interaction of this compound with other antimalarial compounds and to identify the most potent and effective combinations for clinical development.
References
- 1. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
ELQ-598: A Potent Alternative Against Atovaquone-Resistant Malaria
A head-to-head comparison reveals the endochin-like quinolone ELQ-598 maintains potent activity against malaria parasites that have developed resistance to the widely used antimalarial atovaquone (B601224). This guide provides an objective analysis of the comparative efficacy of this compound's active form, ELQ-596, supported by experimental data, detailed protocols, and mechanistic diagrams.
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of the Plasmodium falciparum parasite. Atovaquone, a key component of the antimalarial combination Malarone, targets the parasite's mitochondrial cytochrome bc1 complex. However, its efficacy is threatened by the rise of resistance, primarily driven by mutations in the cytochrome b gene (cyt b). This has spurred the development of new antimalarials that can overcome this resistance. This compound, a prodrug of the active compound ELQ-596, is a promising candidate from the endochin-like quinolone (ELQ) class of antimalarials.
Comparative In Vitro Efficacy
Extensive in vitro studies have demonstrated the potent activity of ELQ-596 against both atovaquone-sensitive and atovaquone-resistant strains of P. falciparum. The data presented below summarizes the 50% inhibitory concentrations (IC50) of ELQ-596 and atovaquone against a drug-sensitive (D6) and an atovaquone-resistant (Tm90-C2B) parasite line. The atovaquone-resistant strain harbors a key mutation in the cytochrome b gene, rendering it significantly less susceptible to atovaquone.
| Compound | P. falciparum Strain | IC50 (nM) |
| ELQ-596 | D6 (Atovaquone-Sensitive) | 0.2 ± 0.03 |
| Tm90-C2B (Atovaquone-Resistant) | 0.3 ± 0.04 | |
| Atovaquone | D6 (Atovaquone-Sensitive) | 1.2 ± 0.2 |
| Tm90-C2B (Atovaquone-Resistant) | >6600 |
Data sourced from "3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance".[1][2][3][4][5][6]
The results clearly indicate that while atovaquone's potency is dramatically reduced against the resistant strain, ELQ-596 maintains its high efficacy with a negligible shift in its IC50 value. This suggests that ELQ-596 circumvents the common mechanism of atovaquone resistance.
The Mechanism of Action and Resistance
Atovaquone functions by binding to the Qo site of the cytochrome bc1 complex in the parasite's mitochondria, disrupting the electron transport chain and leading to parasite death. Resistance arises from specific mutations in the cytochrome b protein that alter this binding site, reducing the drug's affinity.
ELQ-596 also targets the cytochrome bc1 complex but binds to a different site, known as the Qi site. This alternative binding site is unaffected by the mutations that confer atovaquone resistance, explaining why ELQ-596 remains active against atovaquone-resistant parasites.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
Next-Generation Endochin-Like Quinolones: A Comparative Analysis for Anti-Malarial Drug Development
A deep dive into the performance, mechanism, and experimental validation of promising next-generation endochin-like quinolones (ELQs) reveals a class of potent anti-malarial candidates with distinct advantages over existing therapies. This guide provides a comparative analysis of key ELQ compounds, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows to aid researchers, scientists, and drug development professionals in this critical field.
Endochin-like quinolones have emerged as a significant area of research in the fight against malaria, a disease that continues to pose a substantial global health burden.[1] These compounds target the mitochondrial cytochrome bc1 complex, an essential component for parasite survival, making them effective against both liver and blood stages of the parasite.[1][2] This dual-stage activity makes them suitable for both prophylactic and therapeutic use.[1] The development of next-generation ELQs has been driven by the need to overcome resistance to current antimalarial drugs, such as atovaquone, and to develop more potent and effective treatment regimens.[3][4]
Comparative Performance of Lead ELQ Compounds
Several next-generation ELQs have demonstrated remarkable potency against various Plasmodium species, including multi-drug resistant strains. The following tables summarize the in vitro activity of key ELQ compounds compared to the parent compound endochin (B1671275) and the established antimalarial atovaquone.
| Compound | Target Site | P. falciparum (3D7) EC50 (nM) | P. knowlesi (A1-H.1) EC50 (nM) |
| Endochin | Qi | 11.2 | 16.7 |
| ELQ-271 | Qi | 117 | 100 |
| ELQ-300 | Qi | 15 | 11 |
| ELQ-331 | - | - | - |
| ELQ-400 | Qo | 1.8 | 2.9 |
| ELQ-480 | - | 7.9 | 9.1 |
| Atovaquone | Qo | 0.6 | 1.2 |
| Chloroquine | - | 13.9 | 20.3 |
| Dihydroartemisinin | - | 0.7 | 0.8 |
Table 1: Comparative in vitro 50% effective concentrations (EC50) of endochin-like quinolones and standard antimalarials against P. falciparum and P. knowlesi. Data extracted from a study by McFadden et al. (2020).[1]
| Compound | P. falciparum (D6) IC50 (nM) | P. falciparum (Dd2) IC50 (nM) | P. falciparum (Tm90-C2B, ATV-resistant) IC50 (nM) | P. falciparum (D1, ELQ-300-resistant) IC50 (nM) |
| Atovaquone | 0.3 | 0.5 | >250 | 0.4 |
| ELQ-300 | 1.5 | 2.1 | 1.8 | >62.5 |
| ELQ-400 | 0.8 | 1.2 | >250 | 1.1 |
| ELQ-596 | 0.3 | 0.3 | 0.3 | 2.5 |
Table 2: In vitro 50% inhibitory concentrations (IC50) of selected 3-biaryl-ELQs against various P. falciparum strains. Data extracted from a study by Frueh et al. (2024).[5]
More recent developments have introduced compounds like ELQ-596, a 3-biaryl-ELQ, which shows enhanced potency against multidrug-resistant P. falciparum strains.[5][6][7] Its prodrug, ELQ-598, has demonstrated significantly improved efficacy in murine malaria models compared to its predecessor, ELQ-331 (a prodrug of ELQ-300), suggesting the potential for lower dosing in humans.[6][7]
Mechanism of Action: Targeting the Cytochrome bc1 Complex
Endochin-like quinolones exert their antimalarial effect by inhibiting the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1][2][3] This complex is crucial for ATP synthesis and pyrimidine (B1678525) biosynthesis. ELQs can be broadly categorized based on their binding site within the complex: the quinone reduction site (Qi) or the quinol oxidation site (Qo).[1][3] Atovaquone, for instance, is a known Qo site inhibitor.[1] In contrast, compounds like ELQ-300 have been shown to target the Qi site.[1][3] This difference in target site is significant, as Qi site inhibitors can be effective against atovaquone-resistant parasite strains, which typically have mutations in the Qo site.[3] The ability to target different sites within the same complex offers a promising strategy to combat drug resistance.
Figure 1: Mechanism of action of endochin-like quinolones targeting the cytochrome bc1 complex.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of endochin-like quinolones, based on methodologies described in the cited literature.
In Vitro Antimalarial Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against Plasmodium falciparum or other Plasmodium species.
1. Parasite Culture:
-
Asynchronous or synchronous cultures of P. falciparum (e.g., strains 3D7, D6, Dd2) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Drug Preparation:
-
Compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium in 96-well microtiter plates.
3. Assay Procedure:
-
Parasitized erythrocytes are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
The parasite suspension is added to the drug-containing wells.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Quantification of Parasite Growth:
-
Parasite growth is typically measured using a SYBR Green I-based fluorescence assay.
-
The lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark.
-
Fluorescence is read using a fluorescence plate reader.
5. Data Analysis:
-
The fluorescence intensity is plotted against the drug concentration.
-
The IC50/EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 2: Workflow for a typical in vitro antimalarial susceptibility assay.
In Vivo Efficacy in Murine Malaria Models
This experiment evaluates the in vivo efficacy of ELQ compounds in a mouse model of malaria.
1. Animal Model:
-
Female Swiss Webster mice are typically used.
2. Parasite Inoculation:
-
Mice are infected intravenously with Plasmodium berghei-infected erythrocytes.
3. Drug Administration:
-
Compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in water).
-
Treatment is initiated 3 days post-infection and administered orally once daily for 4 consecutive days.
4. Monitoring Parasitemia:
-
Thin blood smears are prepared from tail blood daily from day 3 to day 10 post-infection.
-
Smears are stained with Giemsa, and parasitemia is determined by light microscopy.
5. Data Analysis:
-
The 50% and 90% effective doses (ED50 and ED90) are calculated by comparing the parasitemia in treated mice to that in vehicle-treated control mice.
Structure-Activity Relationship (SAR)
The development of next-generation ELQs has been guided by extensive structure-activity relationship studies.[8][9][10] Modifications to the quinolone scaffold at various positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[11][12] For instance, the nature of the substituent at the 3-position of the quinolone ring has been shown to be a key determinant of activity. The introduction of a 3-biaryl group, as seen in ELQ-596, led to enhanced potency.[6][7] Furthermore, substitutions at the 5, 6, and 7-positions of the quinolone ring can influence whether the compound preferentially targets the Qi or Qo site of the cytochrome bc1 complex.[3]
Figure 3: Simplified logical relationship of structure-activity for ELQs.
Conclusion
Next-generation endochin-like quinolones represent a highly promising class of antimalarial drug candidates. Their potent activity against multiple parasite species and life stages, coupled with their novel mechanism of action that can overcome existing drug resistance, positions them as valuable assets in the global effort to control and eliminate malaria. Continued research focusing on optimizing their pharmacokinetic profiles and further exploring structure-activity relationships will be crucial in advancing these compounds through the drug development pipeline. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this important endeavor.
References
- 1. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quinolones: breathing new life into an old class of compounds to tackle malaria | Medicines for Malaria Venture [mmv.org]
- 5. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance | Semantic Scholar [semanticscholar.org]
- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of ELQ-598's Single-Dose Cure Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of ELQ-598, a promising next-generation endochin-like quinolone (ELQ) antimalarial, focusing on its single-dose cure potential. The performance of this compound is compared with its progenitor compound, ELQ-331, and standard-of-care antimalarials, supported by experimental data from murine models. Detailed experimental protocols and a visualization of the drug's mechanism of action are included to facilitate a comprehensive understanding for researchers in the field of antimalarial drug development.
Comparative In Vivo Efficacy
The single-dose curative potential of this compound was evaluated in a Plasmodium yoelii-infected mouse model. The data presented below summarizes the head-to-head comparison of this compound with its direct predecessor, ELQ-331, and other common antimalarial agents.
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Lowest Single Curative Dose (mg/kg) | Efficacy Fold-Increase vs. ELQ-331 | Reference |
| This compound | Mouse | P. yoelii | Single oral dose | 0.3 | ~10x | |
| ELQ-331 | Mouse | P. yoelii | Single oral dose | 3 | - | |
| Chloroquine (B1663885) | Mouse | P. yoelii 17XL | Oral, 3 days | 20 | Not Applicable | [1] |
| Artesunate (B1665782) | Mouse | P. vinckei | Single dose | Not curative (recrudescence observed) | Not Applicable | [2] |
Note: Direct comparison of single-dose curative efficacy with chloroquine and artesunate is challenging due to different experimental setups and parasite strains in the cited literature. The data is provided for contextual reference.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound is a prodrug of ELQ-596. Like other endochin-like quinolones, ELQ-596 exerts its antimalarial effect by inhibiting the cytochrome bc1 (complex III) of the parasite's mitochondrial electron transport chain. This inhibition disrupts the parasite's pyrimidine (B1678525) biosynthesis pathway, which is essential for its survival.[3] Subtle structural differences in ELQ compounds can determine their binding to either the ubiquinol (B23937) oxidation (Qo) or ubiquinone reduction (Qi) site of the cytochrome bc1 complex.[4]
Experimental Protocols
The following protocols are based on established methodologies for in vivo antimalarial drug efficacy testing.
In Vivo Efficacy Model for this compound and Comparators
This protocol is adapted from the standard 4-day suppressive test in mice.
1. Animal and Parasite Strains:
-
Animals: Female Swiss Webster mice (or similar susceptible strain), 18-20g.[5][6]
-
Parasite: Chloroquine-sensitive or resistant strains of Plasmodium yoelii or Plasmodium berghei.[5][7]
2. Infection Procedure:
-
Donor mice with a rising parasitemia are used to prepare the inoculum.
-
Experimental mice are inoculated intravenously or intraperitoneally with approximately 1 x 107 parasitized red blood cells.[6]
3. Drug Administration:
-
Test Compounds: this compound and comparator drugs are formulated in a suitable vehicle (e.g., 70% PEG-400, 30% water).
-
Dosing: A single oral gavage of the test compound is administered 24 hours post-infection.
4. Monitoring and Endpoints:
-
Parasitemia: Thin blood smears are prepared from tail blood on specified days post-infection (e.g., days 3, 4, 7, 14, 21, and 28). Smears are stained with Giemsa and parasitemia is determined by light microscopy.
-
Cure: A mouse is considered cured if no parasites are detected in the blood up to day 28 or 30 post-infection.
-
Toxicity: Mice are monitored daily for any signs of overt toxicity.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of a single-dose cure potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Artesunate on Parasite Recrudescence and Dormancy in the Rodent Malaria Model Plasmodium vinckei | PLOS One [journals.plos.org]
- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plasmodium yoelii as a model for malaria: insights into pathogenesis, drug resistance, and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Between ELQ-598 and Other bc1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens is a critical challenge in the fight against infectious diseases. In the context of malaria, resistance to atovaquone (B601224), a widely used inhibitor of the cytochrome bc1 complex, has necessitated the development of novel therapeutic agents. This guide provides a comparative analysis of ELQ-598, a promising endochin-like quinolone (ELQ), and its cross-resistance profile against other bc1 inhibitors, supported by experimental data and detailed protocols.
Data Presentation: In Vitro Efficacy of bc1 Inhibitors
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) |
| Atovaquone | D6 | Drug-Sensitive | ~1.0 |
| Tm90-C2B | Atovaquone-Resistant (Y268S mutation) | >3000 | |
| ELQ-300 | D6 | Drug-Sensitive | 6.0 |
| Dd2 | Chloroquine-Resistant | 6.0 | |
| Tm90-C2B | Atovaquone-Resistant (Y268S mutation) | 2.0 | |
| This compound | Babesia duncani | - | 37 |
Note: The IC50 values for P. falciparum are based on a 72-hour SYBR Green I assay. The IC50 for this compound is against Babesia duncani.[1]
The data clearly demonstrates that atovaquone loses its efficacy against the Y268S mutant strain of P. falciparum. In contrast, ELQ-300 retains potent activity against this atovaquone-resistant strain, highlighting a lack of cross-resistance. This is attributed to their different binding sites on the cytochrome bc1 complex; atovaquone binds to the quinol oxidation (Qo) site, while ELQs like ELQ-300 preferentially bind to the quinone reduction (Qi) site.
Experimental Protocols
The determination of IC50 values is crucial for assessing the efficacy and cross-resistance of antimalarial compounds. The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.
Protocol: SYBR Green I-Based Fluorescence Assay for P. falciparum IC50 Determination
1. Materials:
-
P. falciparum cultures (e.g., D6, Dd2, Tm90-C2B)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
Test compounds (e.g., this compound, atovaquone) dissolved in DMSO
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5, with 0.2 µL/mL SYBR Green I dye)
-
96-well black, clear-bottom microplates
-
Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
2. Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include drug-free wells for negative controls (uninfected erythrocytes) and positive controls (infected erythrocytes).
-
Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using methods like sorbitol treatment.
-
Assay Initiation: Adjust the synchronized parasite culture to a parasitemia of ~0.5% and a hematocrit of 2.5% in complete medium. Add 90 µL of this parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the SYBR Green I assay.
Signaling Pathway of the Cytochrome bc1 Complex
Caption: Q-cycle and inhibition sites of Atovaquone and this compound in the bc1 complex.
References
ELQ-598: A Comparative Analysis of Efficacy Against Plasmodium and Babesia Species
For Immediate Release
A comprehensive review of available data on the endochin-like quinolone (ELQ) prodrug, ELQ-598, reveals its potent activity against both Plasmodium and Babesia, the causative agents of malaria and babesiosis, respectively. This guide synthesizes key efficacy data, details the experimental methodologies used in pivotal studies, and provides a visual representation of the compound's mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, a prodrug of ELQ-596, demonstrates a significant therapeutic potential by targeting the mitochondrial cytochrome bc1 complex of these apicomplexan parasites.[1][2] This targeted action disrupts the electron transport chain, a vital metabolic process for the parasites.
Quantitative Efficacy Analysis
The following tables summarize the in vitro and in vivo efficacy of this compound and its active form, ELQ-596, against various Plasmodium and Babesia species.
Table 1: In Vitro Efficacy of ELQ-596 against Plasmodium falciparum Strains
| P. falciparum Strain | IC50 (nM) | Resistance Profile |
| D6 | Improved 5- to 7-fold over ELQ-300 | - |
| Dd2 | Improved 5- to 7-fold over ELQ-300 | Multidrug-resistant |
| ATV C2B | Improved 5- to 7-fold over ELQ-300 | Atovaquone-resistant |
| ELQ-300 D1 | Higher than ELQ-300 | ELQ-300-resistant |
Data derived from studies on ELQ-596, the active form of this compound.[3]
Table 2: In Vivo Efficacy of this compound against Plasmodium yoelii
| Animal Model | Parasite Strain | Dosing Regimen | Outcome |
| Mouse | P. yoelii | Single oral dose | 4- to 10-fold more effective than ELQ-331[3] |
| Mouse | P. yoelii | Single oral dose post-sporozoite challenge | Full protection at unspecified doses[3] |
Table 3: In Vitro Efficacy of this compound against Babesia Species
| Babesia Species | IC50 (nM) |
| B. duncani | 37 ± 2.2 |
[1]
Table 4: In Vivo Efficacy of this compound against Babesia Species
| Animal Model | Babesia Species | Dosing Regimen | Outcome |
| Immunocompetent C3H mice | B. duncani (lethal infection) | 10 mg/kg, oral, daily for 5 days | Complete elimination of parasites and protection from lethal infection.[1][2] |
| Immunocompromised SCID mice | B. microti (chronic infection) | 10 mg/kg, oral, daily for 5 days | Radical cure, complete elimination of parasites.[1][2] |
Mechanism of Action
This compound acts as a prodrug, which is metabolized in the host to its active form, ELQ-596. This active compound then targets and inhibits the cytochrome bc1 (Complex III) of the parasite's mitochondrial electron transport chain. This inhibition disrupts the parasite's ability to generate ATP, leading to its death.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the efficacy analysis of this compound.
In Vitro Susceptibility Assays for Plasmodium falciparum
-
Parasite Culture: P. falciparum strains were maintained in continuous culture in human erythrocytes.
-
Assay Method: A 72-hour SYBR Green I-based fluorescence assay was likely used to determine the 50% inhibitory concentration (IC50).
-
Procedure: Parasites were exposed to a range of concentrations of ELQ-596. After 72 hours of incubation, the amount of parasitic DNA was quantified using the SYBR Green I dye, which fluoresces upon binding to DNA. The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: IC50 values were calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vivo Efficacy Model for Plasmodium yoelii (Murine Malaria)
-
Animal Model: Mice were used for these studies.
-
Parasite: Plasmodium yoelii, a rodent malaria parasite, was used for infection.
-
Experimental Workflow:
-
Infection: Mice were infected with P. yoelii.
-
Drug Administration: this compound was administered orally. In the sporozoite challenge model, the drug was given once, one hour after intravenous injection of sporozoites.[3]
-
Monitoring: Blood smears were taken at specified time points (e.g., 72 and 120 hours, and weekly thereafter) to monitor for the presence of blood-stage parasites.[3]
-
Endpoint: The primary endpoint was the complete absence of parasites in the blood, indicating a cure or protection from infection.
-
Caption: Murine malaria in vivo experimental workflow.
In Vitro Susceptibility Assay for Babesia duncani
-
Parasite Culture: B. duncani was maintained in a continuous in vitro culture system using human red blood cells.[1]
-
Assay Method: A 62-hour incubation period was used to determine the IC50 value.[1]
-
Procedure: Cultured parasites were exposed to various concentrations of this compound.
-
Data Analysis: The IC50 value, representing the concentration at which parasite growth is inhibited by 50%, was calculated.
In Vivo Efficacy Models for Babesia Species
-
Lethal Infection Model (B. duncani)
-
Animal Model: Immunocompetent C3H mice were used.[1]
-
Infection: Mice were infected with a lethal dose of B. duncani.[1]
-
Drug Administration: this compound was administered orally at 10 mg/kg once daily for 5 days.[1]
-
Endpoint: The primary outcomes were the clearance of parasites from the blood and survival of the mice.[1]
-
-
Chronic Infection Model (B. microti)
-
Animal Model: Severely combined immunodeficient (SCID) mice were used to establish a chronic infection.[1]
-
Infection: Mice were infected with B. microti.[1]
-
Drug Administration: this compound was administered orally at 10 mg/kg once daily for 5 days.[1]
-
Endpoint: The primary outcome was the complete and permanent removal of parasites from the bloodstream (radical cure).[1]
-
Caption: Comparative logic of Babesia in vivo models.
References
- 1. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of ELQ-598 Relative to its Progenitor ELQ-300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and efficacy profiles of the novel endochin-like quinolone (ELQ) ELQ-598 and its progenitor compound, ELQ-300. This compound, a prodrug of ELQ-596, represents a next-generation advancement in a class of compounds targeting parasitic diseases such as malaria and babesiosis. This document synthesizes available preclinical data to facilitate an objective evaluation of this compound's enhanced safety and efficacy.
Executive Summary
This compound demonstrates a significantly improved safety and efficacy profile compared to its progenitor, ELQ-300. Key advantages of this compound include enhanced potency against parasitic growth, a superior pharmacokinetic profile, and a favorable safety margin as indicated by in vitro cytotoxicity assays. These characteristics position this compound as a promising candidate for further clinical development.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical studies, highlighting the comparative performance of this compound and its active form, ELQ-596, against the progenitor, ELQ-300.
Table 1: In Vitro Efficacy Against Plasmodium falciparum
| Compound | D6 Strain IC₅₀ (nM)[1] | Dd2 Strain IC₅₀ (nM)[1] | C2B (Atovaquone-Resistant) Strain IC₅₀ (nM)[1] |
| ELQ-596 (Active form of this compound) | 0.23 | 0.28 | 0.35 |
| ELQ-300 | 1.1 | 1.9 | 2.5 |
Lower IC₅₀ values indicate higher potency.
Table 2: In Vivo Efficacy in Murine Malaria Model (P. yoelii)
| Compound | ED₅₀ (mg/kg/day)[1] | ED₉₀ (mg/kg/day)[1] | Single Dose Cure (mg/kg)[1] |
| This compound | 0.005 | 0.0065 | 0.3 |
| ELQ-331 (Prodrug of ELQ-300) | 0.02 | 0.05 | 3.0 |
ED₅₀ and ED₉₀ represent the effective doses required to suppress parasitemia by 50% and 90%, respectively. Lower values indicate higher efficacy.
Table 3: In Vitro Cytotoxicity Profile
| Compound | Human Cell Line | IC₅₀ (µM) | Therapeutic Index (TI) |
| This compound | HeLa, HepG2, HEK, HCT116 | Favorable safety profile reported[2] | >300[2] |
| ELQ-300 | HepG2 | >25 (No inhibition of ATP production)[3] | High (Specific value not provided) |
A higher Therapeutic Index (TI = IC₅₀ against human cells / IC₅₀ against parasite) indicates a more favorable safety profile.
Mechanism of Action: Targeting the Parasite's Mitochondria
Both this compound (via its active form ELQ-596) and ELQ-300 exert their anti-parasitic effects by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of the parasite. This complex is a crucial component of the electron transport chain, and its inhibition disrupts the parasite's energy production and pyrimidine (B1678525) biosynthesis, ultimately leading to cell death. ELQ-300 has been identified as a selective inhibitor of the Qᵢ site of the cytochrome bc1 complex.[3] The enhanced potency of the this compound series suggests a potentially optimized interaction with this target.
Mechanism of action for ELQ compounds.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Parasite Growth Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compounds against Plasmodium falciparum.
-
Methodology:
-
P. falciparum strains (D6, Dd2, and C2B) were cultured in human red blood cells.
-
Synchronized ring-stage parasites were exposed to serial dilutions of the test compounds for 72 hours.
-
Parasite growth was quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy in Murine Malaria Model
-
Objective: To assess the in vivo efficacy of the compounds in a murine model of malaria.
-
Methodology:
-
Mice were infected with Plasmodium yoelii.
-
Oral administration of the test compounds (this compound or ELQ-331) was initiated 24 hours post-infection and continued for four consecutive days.
-
Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The effective dose to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀), as well as the dose required for a single-dose cure, were determined.
-
In Vitro Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of the compounds on human cell lines.
-
Methodology:
-
Human cell lines (e.g., HeLa, HepG2, HEK, HCT116) were seeded in 96-well plates.[2]
-
Cells were exposed to a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability was assessed using a metabolic assay, such as the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells.
-
The 50% inhibitory concentration (IC₅₀) for each cell line was determined from the dose-response curves.
-
For mitochondrial toxicity assessment in HepG2 cells, cells were grown in a galactose-containing medium to force reliance on mitochondrial respiration.[3] ATP production was then measured after a 72-hour incubation with the compounds.[3]
-
Experimental workflow for safety and efficacy testing.
Discussion and Conclusion
The preclinical data strongly suggest that this compound possesses a superior safety and efficacy profile compared to its progenitor, ELQ-300. The significantly lower IC₅₀ values against multiple P. falciparum strains, including a drug-resistant one, indicate enhanced anti-parasitic potency.[1] Furthermore, the in vivo data from the murine malaria model demonstrates a remarkable improvement in efficacy, with a substantially lower dose required for both suppression of parasitemia and achieving a single-dose cure.[1]
From a safety perspective, the high therapeutic index reported for this compound suggests a wide margin between the effective dose and the dose that causes toxicity to human cells.[2] While ELQ-300 also showed a favorable safety profile in mitochondrial toxicity assays, the overall data points to a more refined and potentially safer profile for the next-generation compound, this compound.
References
- 1. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Parasitemia Clearance: Preclinical Data on ELQ-598 Versus Clinical Data on Standard Antimalarial Therapies
A Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant malaria parasites necessitate the development of novel antimalarials with robust efficacy. ELQ-598, a next-generation endochin-like quinolone, has shown promise in preclinical studies. This guide provides a comparative overview of the parasitemia clearance data available for this compound from murine models and established clinical data for standard-of-care antimalarial combination therapies. Due to the preclinical stage of this compound development, direct clinical data on its parasitemia clearance in humans is not yet available. Therefore, this comparison utilizes preclinical efficacy data as a surrogate to contextualize its potential performance against current treatments.
Quantitative Comparison of Parasitemia Clearance
The following table summarizes the available quantitative data on the efficacy of this compound in preclinical models and the parasitemia clearance rates of standard antimalarial drugs in clinical settings. It is crucial to note that direct comparison between preclinical and clinical data has limitations due to differences in host physiology and experimental design.
| Drug/Combination Therapy | Study Type | Key Parasitemia Clearance Metrics | Efficacy | Reference(s) |
| This compound (prodrug of ELQ-596) | Preclinical (Murine Model - P. yoelii) | Dose-dependent suppression of parasitemia in a 4-day suppressive test. | 4- to 10-fold more effective than its progenitor, ELQ-331.[1][2][3] | [1][2][3] |
| Artemether-Lumefantrine | Clinical | Median Parasite Clearance Half-Life: 2.8 - 3.5 hours. | High cure rates, but absorption of lumefantrine (B1675429) is fat-dependent.[4][5] | [4][5][6][7] |
| Artesunate-Amodiaquine | Clinical | Median Parasite Clearance Half-Life: ~2.3 hours. | Effective, but potential for toxicity with amodiaquine (B18356). | [8][9] |
| Artesunate (B1665782) (monotherapy) | Clinical | Median Parasite Half-Life: ~5.16 hours (in a region with emerging resistance). | Rapid initial parasite reduction, but high recrudescence rates when used alone.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Peter's 4-Day Suppressive Test (Murine Model)
This widely used preclinical test evaluates the in vivo efficacy of antimalarial compounds against blood-stage parasites.
Objective: To assess the ability of a test compound to suppress the proliferation of malaria parasites in an infected mouse model.
Procedure:
-
Infection: Laboratory mice (e.g., Swiss albino mice) are inoculated intraperitoneally with red blood cells parasitized with a specific strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.[12][13][14]
-
Treatment: A few hours after infection (Day 0), daily oral or subcutaneous administration of the test compound (e.g., this compound) commences and continues for four consecutive days (Day 0 to Day 3).[12][13][14][15][16] A vehicle control group and a positive control group treated with a known antimalarial (e.g., chloroquine) are included.
-
Parasitemia Assessment: On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[15][16]
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated by comparing the average parasitemia in the treated groups to that in the vehicle control group. The mean survival time of the mice in each group is also recorded.[13]
Measurement of Parasite Clearance in Human Clinical Trials
The rate of parasite clearance from the bloodstream is a key indicator of antimalarial drug efficacy in humans.
Objective: To quantify the rate at which antimalarial treatment reduces the density of parasites in the blood of infected individuals.
Procedure:
-
Patient Recruitment: Patients with uncomplicated Plasmodium falciparum malaria are enrolled in the study.
-
Treatment Administration: Patients are treated with a standard regimen of an antimalarial drug or combination therapy (e.g., Artemether-Lumefantrine, Artesunate-Amodiaquine).
-
Blood Sampling: Thin and thick blood smears are collected at frequent, predefined intervals (e.g., every 6 or 12 hours) until two consecutive smears are negative for asexual parasites.
-
Parasite Density Quantification: The number of asexual parasites per microliter of blood is determined by microscopy. This is often done by counting parasites against a known number of white blood cells.
-
Data Analysis: The parasite clearance rate is typically calculated as the slope of the linear portion of the log-parasitemia versus time curve. The Worldwide Antimalarial Resistance Network's (WWARN) Parasite Clearance Estimator (PCE) is a standardized tool used for this analysis.[4] The parasite clearance half-life, which is the time required for the parasite density to be reduced by half, is a commonly reported metric.[4]
Visualizing Experimental Workflows and Mechanisms
To further elucidate the methodologies and biological pathways discussed, the following diagrams are provided.
Conclusion
The preclinical data for this compound indicates a high level of efficacy in suppressing parasitemia in murine models, surpassing that of its predecessors.[1][2][3] While this is a promising indicator of its potential as a future antimalarial therapeutic, direct comparisons with the parasitemia clearance rates of established drugs in humans must be made with caution. The provided clinical data for artemether-lumefantrine and artesunate-amodiaquine highlight the current standards for parasite clearance in uncomplicated malaria. Future clinical trials of this compound will be essential to definitively determine its parasitemia clearance profile in humans and to ascertain its reproducibility and overall therapeutic benefit in the fight against malaria. Researchers and drug developers should consider the robust preclinical performance of this compound as a strong rationale for its continued investigation and progression into clinical development.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parasite Clearance and Artemether Pharmacokinetics Parameters Over the Course of Artemether-Lumefantrine Treatment for Malaria in Human Immunodeficiency Virus (HIV)-Infected and HIV-Uninfected Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 6. journals.asm.org [journals.asm.org]
- 7. Understanding the pharmacokinetics of Coartem® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of artesunate and amodiaquine alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of artesunate and amodiaquine in African children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing parasite clearance during uncomplicated Plasmodium falciparum infection treated with artesunate monotherapy in Suriname - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of High-Dose or Split-Dose Artesunate on Parasite Clearance in Artemisinin-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ELQ-598: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like ELQ-598 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a novel antimalarial agent. Adherence to these procedures is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Handling Practices:
-
Avoid the generation of dust when working with powdered this compound.
-
Handle the compound in a chemical fume hood or other ventilated enclosure, especially when dealing with larger quantities or if there is a potential for aerosolization.
-
Thoroughly wash hands with soap and water after handling the substance.
-
Ensure all containers holding this compound are securely sealed when not in use and are clearly labeled.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below. This information is crucial for correct labeling and waste characterization.
| Property | Value |
| CAS Number | 3023709-99-8 |
| Molecular Formula | C₂₈H₂₃ClF₃NO₆ |
| Molecular Weight | 561.93 g/mol |
| Chemical Class | Endochin-like Quinolone |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at every step.
Essential Safety and Handling Protocols for the Investigational Antimalarial Agent ELQ-598
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of ELQ-598.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a prodrug of the endochin-like quinolone (ELQ) antimalarial agent, ELQ-596. As an investigational compound primarily used in research and development settings, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment (PPE) recommendations are based on best practices for handling potent, research-grade quinolone derivatives and other investigational antimalarial agents.[1] All personnel handling this compound must be thoroughly trained in chemical waste management.[2]
Minimum PPE Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to prevent inhalation of dust. | Minimizes risk of respiratory exposure. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Operational Plan: Step-by-Step Handling and Disposal Workflow
The following workflow outlines the critical steps for safely managing this compound from receipt to final disposal, emphasizing waste segregation and proper containment.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The required method for the final disposal of investigational compounds like this compound is incineration through an Environmental Protection Agency (EPA) permitted hazardous waste vendor.[2] In-laboratory deactivation is not recommended without a validated protocol from the manufacturer.
Waste Segregation and Containerization:
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.[2]
-
Solid Waste: Unused or expired this compound powder should be placed directly into a designated hazardous waste container.[2] Do not dispose of it in the regular trash.
-
Liquid Waste: Solutions containing this compound and contaminated rinsate must be collected in a compatible, leak-proof container with a secure screw-top lid.[2]
-
Contaminated Labware:
-
Sharps: Needles, syringes, pipettes, and broken glass contaminated with this compound must be collected in a puncture-proof sharps container clearly labeled as hazardous chemical waste.[2]
-
Non-Sharps: Vials, flasks, gloves, and other contaminated labware should be discarded into a designated hazardous waste container.[2]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards. Store sealed waste containers in a designated satellite accumulation area until they are collected by Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[2]
Any disposal of investigational medications must be in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[3] It is essential to consult your institution's EHS department for specific guidance on waste management procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
